4-Epidoxycycline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-NLJUDYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316643 | |
| Record name | 4-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-77-7 | |
| Record name | 4-Epidoxycycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIDOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 4-Epidoxycycline in Gene Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epidoxycycline (4-ED), a stereoisomer and hepatic metabolite of the commonly used antibiotic doxycycline, has emerged as a critical tool in the precise control of gene expression in eukaryotic systems.[1][2][3][4] Its primary advantage lies in its ability to modulate tetracycline-inducible (Tet) gene expression systems with an efficiency comparable to doxycycline, while being devoid of antibiotic properties.[1] This key feature mitigates concerns regarding off-target effects, such as the disruption of gut microbiota and the potential for inducing antibiotic resistance, making 4-ED a superior choice for long-term in vivo studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in gene regulation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action: The Tetracycline-Inducible Systems
The regulatory effects of this compound are mediated through its interaction with the components of the bacterial tetracycline resistance operon from Escherichia coli, which has been ingeniously adapted for use in eukaryotes. These systems, broadly categorized as Tet-Off and Tet-On, rely on the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) DNA sequence.
The Tet-Off System
In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein is constitutively expressed. This protein is a fusion of the TetR and the VP16 transactivation domain of Herpes Simplex Virus. In the absence of an effector molecule like this compound, tTA binds to the tetO sequences within a tetracycline-responsive element (TRE) in the promoter of a gene of interest, thereby activating its transcription.
When this compound is introduced, it binds to the TetR portion of the tTA protein. This binding induces a conformational change in tTA, preventing it from binding to the TRE. Consequently, transcription of the target gene is turned off.
The Tet-On System
The Tet-On system operates in the reverse manner. It utilizes a reverse tetracycline-controlled transactivator (rtTA), which is a mutant form of tTA. The rtTA protein can only bind to the TRE and activate gene transcription in the presence of an effector molecule.
When this compound is administered, it binds to rtTA, enabling the transactivator to bind to the TRE and switch on the expression of the target gene. The removal of this compound leads to the dissociation of rtTA from the TRE, thus silencing gene expression.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Conditional Mouse Model
| Treatment Group | Administration Route | Dosage | Tumor Remission Rate (within 7 days) |
| Doxycycline (Positive Control) | Drinking Water | 7.5 mg/ml | > 95% |
| This compound | Drinking Water | 7.5 mg/ml | > 95% |
| This compound | Subcutaneous Injection | 10 mg/kg body weight | > 95% |
| Anhydrotetracycline (Positive Control) | Subcutaneous Injection | 10 mg/kg | > 95% |
Experimental Protocols
General Protocol for In Vitro Gene Induction using this compound in a Tet-On System with a Luciferase Reporter
This protocol is a representative example for assessing the efficacy of this compound in inducing gene expression in a mammalian cell line stably expressing the rtTA and a luciferase reporter gene under the control of a TRE.
Materials:
-
Mammalian cell line stably expressing the rtTA transactivator and a TRE-driven luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in sterile water or ethanol).
-
Doxycycline (stock solution for comparison).
-
Phosphate-buffered saline (PBS).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate at 37°C and 5% CO2 overnight.
-
Induction: Prepare serial dilutions of this compound and Doxycycline in complete cell culture medium. The final concentrations should typically range from 1 ng/mL to 1000 ng/mL.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inducers. Include a "no inducer" control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells and wash gently with PBS.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the luminescence readings against the concentration of the inducer to generate a dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: The Tet-Off System: Gene expression is active in the absence of this compound.
Caption: The Tet-On System: Gene expression is activated in the presence of this compound.
Experimental Workflow
Caption: Workflow for in vitro comparison of this compound and Doxycycline.
Conclusion
This compound stands as a potent and refined tool for the regulation of gene expression in tetracycline-inducible systems. Its lack of antibiotic activity makes it an exemplary choice for a wide range of research applications, particularly in long-term and in vivo studies where off-target effects of traditional tetracyclines are a concern. The ability to tightly control gene expression with high efficiency opens up avenues for sophisticated experimental designs in basic research, drug discovery, and the development of gene therapies. This guide provides the foundational knowledge for the effective implementation of this compound in gene regulation studies.
References
The Emergence of a Non-Antibiotic Tetracycline: A Technical Guide to 4-Epidoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epidoxycycline, a stereoisomer of the widely used antibiotic doxycycline, has garnered significant attention in the scientific community for its unique biological profile. Unlike its parent compound, this compound lacks significant antibiotic activity, a characteristic that has paved the way for its application in non-antimicrobial contexts, most notably in the precise control of gene expression. This technical guide provides an in-depth exploration of the discovery, synthesis, and key applications of this compound, offering detailed experimental protocols and data for researchers in drug development and molecular biology.
Discovery and Characterization
This compound was primarily identified as a degradation product of doxycycline. Its formation occurs through a process of epimerization at the C-4 position of the doxycycline molecule. This chemical transformation is notably influenced by environmental factors such as heat and acidic pH.[1][2] Early studies on the stability of doxycycline revealed the presence of this epimer, highlighting the importance of stereochemistry in the biological activity of tetracyclines. The alteration at the C-4 position results in a significant reduction of its antibacterial properties, a pivotal discovery that unlocked its potential for other scientific applications.[3] In addition to being a product of degradation, this compound is also recognized as a hepatic metabolite of doxycycline.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₂O₈ | [5] |
| Molecular Weight | 444.4 g/mol | |
| CAS Number | 6543-77-7 | |
| Purity | Typically ≥70% (commercially available) | |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis and Purification
A dedicated, high-yield synthetic pathway for this compound is not extensively documented in scientific literature. Its preparation is predominantly achieved through the controlled degradation or epimerization of doxycycline. This process typically involves subjecting a doxycycline solution to acidic conditions.
Experimental Protocol: Forced Degradation for this compound Preparation
This protocol describes a general method for the forced degradation of doxycycline to generate this compound.
Materials:
-
Doxycycline hyclate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M (for pH adjustment)
-
Distilled water
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Prepare a solution of doxycycline hyclate in distilled water at a concentration of 1 mg/mL.
-
Adjust the pH of the solution to a range of 3 to 5 using 0.1 M HCl. This pH range is reported to be optimal for the epimerization process.
-
Gently stir the solution at room temperature. The reaction can be monitored over time using High-Performance Liquid Chromatography (HPLC) to determine the ratio of doxycycline to this compound.
-
Once the desired conversion is achieved, the reaction can be neutralized by the careful addition of 0.1 M NaOH.
-
The resulting solution will contain a mixture of doxycycline, this compound, and potentially other degradation products.
Experimental Protocol: Purification by Preparative HPLC
Purification of this compound from the reaction mixture is crucial for obtaining a high-purity sample for experimental use. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) as a mobile phase modifier
Procedure:
-
Method Development: Initially, an analytical HPLC method should be developed to achieve baseline separation of doxycycline and this compound. A common mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.
-
Scaling Up: The analytical method is then scaled up to a preparative scale. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
Sample Preparation: The crude reaction mixture containing this compound is filtered through a 0.45 µm filter before injection.
-
Purification: The sample is injected onto the preparative HPLC system. Fractions are collected as the this compound peak elutes.
-
Fraction Analysis: The collected fractions are analyzed by analytical HPLC to confirm the purity of this compound.
-
Solvent Removal: The solvent from the purified fractions is removed under reduced pressure using a rotary evaporator.
-
Lyophilization: The resulting aqueous solution is lyophilized to obtain pure this compound as a solid.
Quantitative Data
The yield of this compound from the epimerization of doxycycline is dependent on the reaction conditions. The following table summarizes data from various doxycycline degradation studies, which can be used to estimate the formation of this compound.
| Stress Condition | Duration | Doxycycline Degradation (%) | Reference |
| 0.1 M HCl | 90 minutes | Significant degradation observed | |
| 1.0 N HCl (refluxed at 60°C) | 12 hours | - | |
| 0.1 M NaOH | 90 minutes | Higher degradation than acidic conditions | |
| 3% H₂O₂ | - | Sample undergoes greater degradation compared to standard | |
| Heat (70°C) | 90 days (Capsules) | ~38% | |
| Heat (70°C) | 90 days (Bulk Drug) | ~72% | |
| Daylight at 40°C | 5.5 days | Continuous decrease in doxycycline |
Key Applications and Mechanisms of Action
Control of Gene Expression: The Tet-On/Tet-Off System
The most prominent application of this compound is its use as an inducer in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. Its lack of antibiotic activity makes it a superior alternative to doxycycline, as it does not exert selective pressure on cells or gut microbiota in animal models.
In the Tet-Off system , the tetracycline transactivator (tTA) protein binds to the tetracycline response element (TRE) in the absence of an inducer, leading to gene expression. When this compound is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.
In the Tet-On system , a reverse tetracycline transactivator (rtTA) is used. This protein can only bind to the TRE and activate gene expression in the presence of an inducer like this compound.
Caption: The mechanism of Tet-On and Tet-Off gene expression systems.
Regulation of HER2 Gene Expression
Studies have utilized this compound in conditional mouse models to regulate the expression of the oncogene HER2, which is implicated in breast cancer. In these models, the expression of HER2 is placed under the control of a Tet-responsive promoter. The administration of this compound allows for the precise switching on or off of HER2 expression, providing a powerful tool to study the effects of this oncogene on tumor growth and remission.
Caption: Control of HER2 expression using a Tet-On system with this compound.
Anti-Inflammatory Properties
Tetracyclines, including doxycycline, are known to possess anti-inflammatory properties independent of their antibiotic activity. These effects are attributed to their ability to inhibit matrix metalloproteinases (MMPs) and reduce the production of pro-inflammatory cytokines. While specific studies on the anti-inflammatory mechanisms of this compound are less common, it is presumed to share these properties with its parent compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
This compound represents a fascinating example of how a subtle stereochemical change can dramatically alter the biological activity of a molecule. Its journey from a degradation product of doxycycline to a valuable tool in molecular biology underscores the importance of continued research into the properties of known compounds. For researchers in drug development and related fields, this compound offers a non-antibiotic alternative for controlling gene expression and potentially a scaffold for the development of novel anti-inflammatory agents. The methodologies and data presented in this guide provide a solid foundation for the synthesis, purification, and application of this unique tetracycline derivative.
References
- 1. This compound | 6543-77-7 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Genome-wide effect of tetracycline, doxycycline and this compound on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Reason for Inactivity: A Technical Guide to the Lack of Antibiotic Activity in 4-Epidoxycycline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental reasons behind the lack of antibiotic activity in 4-epidoxycycline, a stereoisomer of the potent antibiotic doxycycline. By examining its structure, interaction with the bacterial ribosome, and comparative bioactivity data, this document provides a comprehensive understanding of the critical role of stereochemistry in the antibacterial efficacy of tetracyclines.
Introduction: The Significance of Stereoisomerism in Antibiotic Efficacy
Doxycycline is a widely used broad-spectrum antibiotic belonging to the tetracycline class. Its mechanism of action involves the inhibition of bacterial protein synthesis, a process crucial for bacterial growth and replication. This compound is a stereoisomer of doxycycline, meaning it shares the same chemical formula and connectivity of atoms but differs in the three-dimensional arrangement of atoms at a single chiral center, specifically carbon 4. This subtle structural alteration has profound consequences for its biological activity, rendering it essentially inactive as an antibiotic. Understanding the molecular basis for this inactivity is crucial for the rational design of new and more effective antimicrobial agents.
The Mechanism of Action of Doxycycline: Targeting the Bacterial Ribosome
Doxycycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria.[1][2] This binding physically blocks the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2] Consequently, the elongation of the polypeptide chain is halted, and bacterial protein synthesis is inhibited.[1] This targeted disruption of a fundamental cellular process ultimately suppresses bacterial growth and allows the host's immune system to clear the infection.
The interaction between doxycycline and the 30S ribosomal subunit is highly specific and dependent on the precise three-dimensional conformation of the antibiotic molecule. Key interactions involve hydrogen bonding and chelation of magnesium ions, which stabilize the binding of the drug to the ribosomal RNA and proteins.
The Decisive Role of C4 Stereochemistry
The critical difference between doxycycline and its inactive epimer lies in the stereochemistry at the C4 position of the tetracycline ring structure. In the active doxycycline molecule, the dimethylamino group at C4 is in the alpha-configuration. In this compound, this group is in the beta-configuration. This inversion of stereochemistry drastically alters the overall shape of the molecule.
This altered three-dimensional structure of this compound prevents it from fitting correctly into the binding pocket on the 30S ribosomal subunit. The precise network of hydrogen bonds and coordination with magnesium ions that is essential for the stable binding of doxycycline cannot be established by its 4-epimer. This failure to bind effectively to its molecular target is the direct cause of its lack of antibiotic activity.
Quantitative Analysis of Antibiotic Activity
The most direct way to quantify and compare the antibiotic activity of doxycycline and this compound is by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific MIC values for this compound are not widely reported in the literature due to its established inactivity, it is understood that its MIC would be significantly higher than that of doxycycline, effectively classifying it as inactive.
For illustrative purposes, the following table presents typical MIC values for doxycycline against common bacterial pathogens. It is anticipated that the MIC for this compound against these same strains would be well above the standard susceptibility breakpoints, often expressed as >128 µg/mL.
| Bacterial Strain | Doxycycline MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 0.5 - 4 | >128 (Expected) |
| Staphylococcus aureus | 0.12 - 2 | >128 (Expected) |
| Streptococcus pneumoniae | 0.06 - 1 | >128 (Expected) |
| Haemophilus influenzae | 0.25 - 2 | >128 (Expected) |
Note: The MIC values for doxycycline are representative and can vary depending on the specific strain and testing methodology. The values for this compound are based on the consistent reports of its lack of antibiotic activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Doxycycline and this compound stock solutions
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Prepare serial twofold dilutions of doxycycline and this compound in CAMHB in the 96-well plates. The typical concentration range for doxycycline is 0.06 to 64 µg/mL. For this compound, a higher range (e.g., 1 to 128 µg/mL or higher) should be tested to confirm inactivity.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.
Ribosome Binding Assay (Conceptual)
To experimentally demonstrate the differential binding of doxycycline and this compound to the ribosome, a competitive radioligand binding assay could be employed.
Principle: This assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-doxycycline) for binding to the 30S ribosomal subunit.
Materials:
-
Purified bacterial 70S ribosomes or 30S ribosomal subunits
-
Radiolabeled [³H]-doxycycline
-
Non-labeled doxycycline and this compound
-
Binding buffer (containing appropriate ions, e.g., Mg²⁺)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: Incubate a constant amount of 30S ribosomal subunits with a fixed concentration of [³H]-doxycycline in the presence of increasing concentrations of non-labeled doxycycline (as a positive control) or this compound.
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters. The ribosomes and any bound radioligand will be retained on the filter, while unbound radioligand will pass through.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]-doxycycline as a function of the concentration of the competing compound. A significant decrease in radioactivity with increasing concentrations of the competitor indicates binding to the same site. It is expected that doxycycline will effectively displace [³H]-doxycycline, while this compound will show little to no displacement, confirming its poor binding affinity.
Visualizations
Caption: Doxycycline binds to the A-site on the 30S ribosomal subunit, blocking tRNA and inhibiting protein synthesis.
Caption: The stereochemistry of doxycycline allows for effective ribosomal binding and antibiotic activity, which is lost in this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion
The case of this compound serves as a powerful illustration of the principle of stereospecificity in pharmacology. A minor change in the three-dimensional arrangement of a single functional group is sufficient to completely abrogate the antibiotic activity of a potent drug like doxycycline. This is due to the disruption of the precise molecular interactions required for binding to the bacterial 30S ribosomal subunit. For researchers and drug development professionals, this underscores the critical importance of considering stereochemistry in the design and synthesis of new therapeutic agents. A thorough understanding of the structure-activity relationships of existing antibiotics is paramount to overcoming the challenges of antimicrobial resistance and developing the next generation of effective treatments.
References
The Pivotal Role of Stereochemistry: A Technical Guide to 4-Epidoxycycline's Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxycycline, a widely utilized tetracycline antibiotic, undergoes in vivo epimerization at the C4 position to form its stereoisomer, 4-epidoxycycline. This structural alteration, seemingly minor, has profound implications for the molecule's biological activity. While rendering the compound largely inactive as an antibiotic, the stereochemical shift preserves its ability to modulate gene expression in tetracycline-inducible systems. This technical guide provides an in-depth exploration of the stereochemical nuances of this compound, its functional consequences, and its application as a powerful tool in biomedical research. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for professionals in drug development and cellular biology.
Introduction: The Significance of Stereoisomerism
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological function. In pharmacology, enantiomers and diastereomers of a drug can exhibit vastly different activities, potencies, and toxicities. The case of doxycycline and its C4 epimer, this compound, provides a compelling example of how a subtle change in stereochemistry can uncouple distinct biological functions within the same molecular scaffold.
This compound is a hepatic metabolite of doxycycline and can also form as a degradation product.[1][2][3] The key structural difference lies in the orientation of the dimethylamino group at the fourth carbon of the tetracycline ring. This epimerization from the active (alpha) configuration in doxycycline to the epi (beta) configuration in this compound is the primary reason for the loss of its antibacterial properties.[1] However, this stereoisomer retains the ability to interact with the tetracycline repressor protein (TetR) and its reverse mutant (revTetR), the core components of the widely used Tet-On and Tet-Off inducible gene expression systems.[2] This unique characteristic makes this compound an invaluable tool for researchers seeking to control gene expression without the confounding effects of antibiotic activity.
Quantitative Data: A Comparative Analysis
Table 1: Comparative Efficacy in Gene Expression Regulation and Antibacterial Activity
| Compound | System | Target Gene | Outcome | Efficacy | Antibacterial Activity | Reference |
| Doxycycline | Tet-Off (in vitro) | HER2 | Suppression of Expression | Similarly efficient to 4-ED | Yes | |
| This compound | Tet-Off (in vitro) | HER2 | Suppression of Expression | Similarly efficient to Dox | No | |
| Doxycycline | Tet-On (in vitro) | HER2 | Induction of Expression | Similarly efficient to 4-ED | Yes | |
| This compound | Tet-On (in vitro) | HER2 | Induction of Expression | Similarly efficient to Dox | No | |
| Doxycycline | In vivo tumor model | HER2 | >95% tumor remission | Similarly efficient to 4-ED | Yes | |
| This compound | In vivo tumor model | HER2 | >95% tumor remission | Similarly efficient to Dox | No |
Experimental Protocols
In Vitro Gene Expression Assay Using the Tet-On System
This protocol outlines the steps to compare the efficacy of doxycycline and this compound in inducing the expression of a target gene, such as HER2, in a stable cell line engineered with the Tet-On system.
Materials:
-
Tet-On inducible cell line (e.g., expressing HER2 under the control of a tetracycline-responsive promoter)
-
Complete cell culture medium
-
Doxycycline stock solution (1 mg/mL in sterile water or ethanol)
-
This compound stock solution (1 mg/mL in sterile water or ethanol)
-
Phosphate-buffered saline (PBS)
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Plate the Tet-On inducible cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Induction: The following day, replace the medium with fresh medium containing the desired concentration of doxycycline or this compound. A typical concentration range to test is 0.1 - 10 µg/mL. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24-48 hours to allow for target gene expression.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blot analysis to detect the expression of the target protein (e.g., HER2).
Western Blot Analysis of HER2 Expression
This protocol describes the detection of HER2 protein levels following induction with doxycycline or this compound.
Materials:
-
Protein lysates from the in vitro gene expression assay
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HER2 (e.g., Rabbit anti-human HER2/ErbB2)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HER2 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to compare the levels of HER2 expression induced by doxycycline and this compound.
HPLC Method for the Separation and Quantification of Doxycycline and this compound
This protocol provides a method for the analytical separation and quantification of doxycycline and its C4 epimer, which is crucial for stability studies and quality control.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Column Temperature: Ambient (approximately 25°C).
Procedure:
-
Standard Preparation: Prepare standard solutions of doxycycline and this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the sample containing doxycycline and/or this compound in the mobile phase to a concentration within the linear range of the assay.
-
Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Chromatography: Run the analysis under the specified conditions. The retention time for this compound is typically shorter than that of doxycycline.
-
Quantification: Generate a calibration curve using the peak areas of the standard solutions. Use this curve to determine the concentration of doxycycline and this compound in the sample.
Signaling Pathways and Molecular Interactions
Beyond its role in inducible gene expression systems, the tetracycline scaffold, including doxycycline, is known to possess non-antibiotic properties that modulate various cellular signaling pathways, particularly those involved in inflammation. While specific studies on this compound's effects on these pathways are limited, the shared core structure with doxycycline suggests potential for similar activities.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Doxycycline has been shown to inhibit NF-κB activation. This inhibition can occur through the prevention of the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 MAPK pathways, are critical for regulating a wide range of cellular processes such as proliferation, differentiation, and stress responses. Doxycycline has been shown to inhibit the ERK/MAPK and p38 MAPK signaling pathways.
Conclusion
The stereochemical relationship between doxycycline and this compound serves as a powerful illustration of the structure-activity relationship in drug function. The C4 epimerization effectively ablates the antibiotic activity of doxycycline while preserving its utility as a regulator of gene expression in tetracycline-inducible systems. This unique property establishes this compound as a superior control agent in research settings, allowing for the study of gene function without the confounding variables associated with antibiotic use. The non-antibiotic, anti-inflammatory properties of the tetracycline scaffold, likely shared by this compound, further highlight the potential for this class of molecules in therapeutic areas beyond infectious diseases. This guide provides a foundational resource for researchers and drug development professionals to understand and leverage the distinct functions of this compound, driven by its specific stereochemistry.
References
The Untapped Potential of 4-Epidoxycycline: A Technical Guide to its Putative Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Epidoxycycline, a non-antibiotic epimer and hepatic metabolite of doxycycline, presents a compelling yet underexplored avenue for anti-inflammatory research.[1] While direct studies on its immunomodulatory effects are scarce, its structural similarity to the well-characterized anti-inflammatory agent, doxycycline, suggests a significant potential for therapeutic development. This technical guide provides a comprehensive overview of the known attributes of this compound and delves into the extensive research on doxycycline's anti-inflammatory mechanisms as a foundational framework for future investigation into this compound. The absence of antibiotic activity in this compound may offer a superior safety profile for long-term treatment of inflammatory conditions by avoiding the risks of antibiotic resistance.[1][2]
Introduction to this compound
The Anti-inflammatory Paradigm of Doxycycline: A Proxy for this compound Research
Given the limited direct data on this compound, this guide will now focus on the well-established anti-inflammatory properties of doxycycline to inform and inspire future research directions. Doxycycline exerts its anti-inflammatory effects through a variety of mechanisms, independent of its antimicrobial action. These include the inhibition of key inflammatory signaling pathways, reduction of pro-inflammatory cytokine production, and modulation of cellular inflammatory responses.
Inhibition of Pro-inflammatory Cytokine and Mediator Production
Doxycycline has been shown to dose-dependently inhibit the production of several key pro-inflammatory cytokines and mediators in various cell types. The following table summarizes the quantitative data from in vitro studies on doxycycline's inhibitory effects.
| Cell Type | Inflammatory Stimulus | Inhibited Cytokine/Mediator | Concentration of Doxycycline | Percentage Inhibition / Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Exotoxin B (SEB) | IL-1β, IL-6, TNF-α, IFN-γ, MCP-1, MIP-1α, MIP-1β | Dose-dependent | Not specified | |
| Human Monocytic Cells | Aggregatibacter actinomycetemcomitans | TNF-α, IL-1α, IL-1β, IL-6, IL-8 | Low-doses | Significant inhibition | |
| Human Keratinocytes (HaCaT cells) | Lipopolysaccharide (LPS) | IL-8, TNF-α, IL-6 | 0.3 and 0.6 mg/μL (low doses) | More effective than high doses in pre- and post-treatment | |
| Murine Macrophages (RAW 264.7 cells) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified | Inhibition of iNOS | |
| Human Monocyte-Derived Macrophages | Aggregatibacter actinomycetemcomitans LPS | IL-1β, IL-8, TNF-α | 2 µM | Significant decrease | |
| Human Monocyte-Derived Macrophages | Aggregatibacter actinomycetemcomitans LPS | IL-6 | 10 µM | Significant reduction |
Modulation of Key Inflammatory Signaling Pathways
Doxycycline's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Doxycycline has been demonstrated to inhibit NF-κB activation.
The p38 MAPK pathway is another crucial regulator of inflammatory responses. Doxycycline has been shown to suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory processes.
Experimental Protocols: Investigating the Anti-inflammatory Effects of Doxycycline (as a model for this compound)
The following are generalized experimental protocols derived from studies on doxycycline that can be adapted for investigating the anti-inflammatory properties of this compound.
In Vitro Inhibition of Cytokine Production
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, cell lines such as THP-1 (human monocytic leukemia) or RAW 264.7 (murine macrophage) can be used.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or a superantigen like Staphylococcal Enterotoxin B (SEB).
-
Cytokine Measurement: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Data Analysis: The percentage inhibition of cytokine production by this compound at each concentration is calculated relative to the stimulated control (cells treated with the inflammatory agent alone).
Western Blot Analysis of Signaling Pathway Inhibition
-
Cell Lysis: Following treatment with this compound and the inflammatory stimulus, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein phosphorylation.
Future Directions and Conclusion
The anti-inflammatory potential of this compound is a promising area of research that warrants significant investigation. Its lack of antibiotic activity makes it a particularly interesting candidate for the long-term management of chronic inflammatory diseases. Future research should focus on:
-
Directly assessing the anti-inflammatory effects of this compound in vitro and in vivo.
-
Elucidating the specific molecular mechanisms by which this compound modulates inflammatory pathways.
-
Conducting comparative studies between this compound and doxycycline to determine their relative anti-inflammatory potencies.
-
Investigating the efficacy of this compound in preclinical models of various inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for 4-Epidoxycycline in Tet-On/Tet-Off Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetracycline (Tet)-inducible gene expression system is a powerful tool for regulating gene expression in eukaryotic cells. This system, existing in two primary forms as Tet-On and Tet-Off, allows for the precise control of transgene expression through the administration of tetracycline or its derivatives. Doxycycline (Dox) is the most commonly used effector molecule. However, its antibiotic properties can lead to undesirable off-target effects, particularly in long-term studies or in vivo models, such as alterations in gut microbiota.[1]
4-Epidoxycycline (4-ED), a stereoisomer and hepatic metabolite of doxycycline, has emerged as a promising alternative.[1] It demonstrates comparable efficiency to doxycycline in regulating gene expression in both Tet-On and Tet-Off systems, both in vitro and in vivo.[1] Crucially, 4-ED lacks the antibiotic activity of doxycycline, thereby mitigating concerns about disruptions to endogenous microbial flora and the development of antibiotic resistance.[1] Furthermore, some studies suggest that 4-ED may have fewer off-target effects on host cell mitochondrial function compared to doxycycline.[2]
These application notes provide a comprehensive guide to utilizing this compound in Tet-On and Tet-Off systems, including detailed protocols for its preparation and application, methods for assessing its efficacy and potential cytotoxicity, and a comparative overview with doxycycline.
Data Presentation
Table 1: In Vitro Induction of Gene Expression: this compound vs. Doxycycline
| Cell Line | Inducer | Concentration Range | Fold Induction | Reference |
| HER2-expressing cell lines (Tet-On/Off) | This compound | Not specified | Similarly efficient as Doxycycline | |
| HER2-expressing cell lines (Tet-On/Off) | Doxycycline | Not specified | Similarly efficient as 4-ED | |
| HeLa Tet-ORFeus cells | Doxycycline | 6.3 - 100 ng/mL | Dose-dependent | ResearchGate |
| U2-OS-Luc Tet-On cells | Doxycycline | 0 - 1000 ng/mL | >500-fold | Takara Bio |
Table 2: In Vivo Administration and Efficacy: this compound vs. Doxycycline in a Conditional Mouse Model
| Inducer | Administration Route | Dosage | Outcome | Reference |
| This compound | Drinking Water | 7.5 mg/mL | >95% tumor remission within 7 days | |
| This compound | Subcutaneous (s.c.) | 10 mg/kg body weight | >95% tumor remission within 7 days | |
| Doxycycline | Drinking Water | 7.5 mg/mL | >95% tumor remission within 7 days | |
| Anhydrotetracycline | Subcutaneous (s.c.) | 10 mg/kg body weight | >95% tumor remission within 7 days |
Table 3: Off-Target Effects on Gene Expression
| Inducer | Model System | Method | Key Findings | Reference |
| This compound | Saccharomyces cerevisiae | RNA-seq | Caused dozens of genes to change expression. | |
| Doxycycline | Saccharomyces cerevisiae | RNA-seq | Elicited the greatest gene expression responses compared to Tetracycline and 4-ED. | |
| Doxycycline | Human cell lines | Microarray/RNA-seq | Can alter the expression of genes involved in mitochondrial function, cell proliferation, and metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protected microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Determine the appropriate solvent. The solubility of this compound may vary depending on the supplier. It is typically soluble in DMSO and to a lesser extent in water.
-
Prepare a stock solution.
-
For a 1 mg/mL stock solution in water: Dissolve 1 mg of this compound powder in 1 mL of sterile, nuclease-free water. Gentle warming and vortexing may be required to fully dissolve the powder.
-
For a 10 mg/mL stock solution in DMSO: Dissolve 10 mg of this compound powder in 1 mL of sterile DMSO.
-
-
Sterilize the stock solution. Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. Protect from light.
Protocol 2: Determination of Optimal this compound Concentration (Dose-Response Assay)
Materials:
-
Tet-inducible cell line expressing a reporter gene (e.g., Luciferase or GFP)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Apparatus for detecting the reporter signal (e.g., luminometer or fluorescence microscope/plate reader)
Procedure:
-
Cell Seeding: Seed the Tet-inducible reporter cell line into a 96-well plate at a density that will ensure cells are in the exponential growth phase at the time of analysis.
-
Preparation of 4-ED dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on typical doxycycline concentrations, is from 1 ng/mL to 1000 ng/mL. Include a "no inducer" control.
-
Induction: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours. The optimal incubation time should be determined empirically for your system.
-
Reporter Gene Assay: Measure the reporter gene expression.
-
For Luciferase: Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.
-
For GFP: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Plot the reporter gene expression level against the concentration of this compound to generate a dose-response curve. The optimal concentration is the lowest concentration that gives the maximum induction with minimal cytotoxicity.
Protocol 3: In Vitro Gene Expression Induction using this compound
Materials:
-
Tet-inducible cell line
-
Complete cell culture medium
-
Optimal concentration of this compound (determined from Protocol 2)
-
Reagents for analyzing gene or protein expression (e.g., qPCR primers, antibodies)
Procedure:
-
Cell Culture: Culture the Tet-inducible cell line under standard conditions.
-
Induction: Add this compound to the culture medium at the predetermined optimal concentration.
-
Incubation: Incubate the cells for the desired period to allow for target gene expression.
-
Analysis: Harvest the cells and analyze the expression of the gene of interest at the mRNA level (e.g., using RT-qPCR) or protein level (e.g., using Western blotting or immunofluorescence).
Protocol 4: Cytotoxicity Assessment using MTT Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Mechanism of the Tet-On inducible system with this compound.
Caption: Mechanism of the Tet-Off inducible system with this compound.
Caption: General experimental workflow for using this compound.
References
Application of 4-Epidoxycycline in Conditional Mouse Models: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetracycline-inducible (Tet-On/Tet-Off) systems are powerful tools for the temporal and quantitative control of gene expression in conditional mouse models. Doxycycline (Dox) has traditionally been the effector molecule of choice for these systems. However, its antibiotic properties can lead to undesirable side effects, including disruption of the gut microbiome, which may confound experimental results. 4-Epidoxycycline (4-ED), a hepatic metabolite of doxycycline, has emerged as a potent alternative that circumvents these issues. This document provides detailed application notes and protocols for the use of this compound in conditional mouse models.
Key Advantages of this compound
This compound offers a significant advantage over doxycycline due to its lack of antibiotic activity in mice.[1][2] This characteristic helps to avoid the selection of resistant bacteria and minimizes the adverse effects on the intestinal flora, such as diarrhea and colitis, which can be confounding factors in research.[1][2] Studies have shown that 4-ED is as efficient as doxycycline in regulating gene expression in both Tet-On and Tet-Off systems, both in vitro and in vivo.[1]
Quantitative Data Summary
The following tables summarize the recommended dosages and administration routes for this compound in conditional mouse models, with comparative data for Doxycycline.
Table 1: Recommended Dosages for this compound and Doxycycline in Mice
| Compound | Administration Route | Recommended Dosage | Reference |
| This compound | Drinking Water | 7.5 mg/ml | |
| Subcutaneous (s.c.) Injection | 10 mg/kg body weight | ||
| Doxycycline | Drinking Water | 7.5 mg/ml | |
| Subcutaneous (s.c.) Injection | Not specified in direct comparison | ||
| Anhydrotetracycline | Subcutaneous (s.c.) Injection | 10 mg/kg body weight |
Table 2: Comparative Efficacy of this compound and Doxycycline
| System | Model | Inducer and Dosage | Outcome | Efficacy | Reference |
| Tet-Off | HER2-expressing tumor cells | 4-ED (in vitro) | HER2 expression switched off | Similar to Doxycycline | |
| Tet-On | HER2-expressing tumor cells | 4-ED (in vitro) | HER2 expression switched on | Similar to Doxycycline | |
| Tet-Off | HER2 conditional mouse model with tumors | 4-ED (7.5 mg/ml in water) | >95% tumor remission in 7 days | Similar to Doxycycline | |
| Tet-Off | HER2 conditional mouse model with tumors | 4-ED (10 mg/kg, s.c.) | >95% tumor remission in 7 days | Similar to Doxycycline |
Experimental Protocols
Protocol 1: Administration of this compound in Drinking Water
This protocol is suitable for long-term and systemic induction of gene expression.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., reverse osmosis purified water)
-
Light-protected water bottles
-
Sucrose (optional, to improve palatability)
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Preparation of 4-ED Solution:
-
Calculate the total volume of drinking water required for the experimental period.
-
Weigh the appropriate amount of this compound powder to achieve a final concentration of 7.5 mg/ml.
-
Dissolve the 4-ED powder in a small volume of sterile water before adding it to the final volume. Ensure complete dissolution.
-
(Optional) Add sucrose to a final concentration of 1-5% to mask any bitter taste and encourage water consumption.
-
-
Stability and Storage:
-
Tetracycline derivatives can be sensitive to light and pH. It is recommended to prepare fresh solutions regularly (e.g., every 2-3 days) and store them in light-protected water bottles.
-
While specific stability data for 4-ED in water is limited, studies on doxycycline show it is stable for at least 7 days in acidified water (pH 2.6) in untinted bottles.
-
-
Administration to Mice:
-
Replace the regular drinking water with the 4-ED-containing water.
-
Monitor the water consumption of the mice for the first few days to ensure adequate intake and hydration. If consumption is low, the concentration of sucrose can be adjusted.
-
Check the water bottles daily for any signs of precipitation or contamination.
-
Protocol 2: Subcutaneous (s.c.) Administration of this compound
This method allows for precise dosing and rapid induction of gene expression.
Materials:
-
This compound powder
-
Sterile vehicle for injection (e.g., sterile saline or phosphate-buffered saline (PBS))
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
-
Animal scale for accurate weight measurement
Procedure:
-
Preparation of 4-ED Injection Solution:
-
Determine the required volume of injection for each mouse based on its body weight and the desired dose of 10 mg/kg.
-
Prepare a stock solution of this compound in the chosen sterile vehicle. The concentration of the stock solution should be calculated to allow for a reasonable injection volume (e.g., 100-200 µl per 25g mouse).
-
Ensure the 4-ED is completely dissolved. Gentle warming or vortexing may be necessary. The solution should be sterile-filtered if prepared from non-sterile powder.
-
-
Administration Technique:
-
Weigh the mouse to calculate the precise volume of the 4-ED solution to be injected.
-
Restrain the mouse securely.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the 4-ED solution subcutaneously.
-
Withdraw the needle and return the mouse to its cage.
-
-
Frequency of Injection:
-
The frequency of subcutaneous injections will depend on the experimental design and the required duration of gene expression. Daily injections are a common starting point, but the optimal frequency may need to be determined empirically based on the pharmacokinetics of 4-ED and the desired level of induction.
-
Visualizations
Signaling Pathways
Caption: Mechanism of Tet-Off and Tet-On inducible systems with this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound in mice.
References
Application Notes and Protocols for 4-Epidoxycycline in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epidoxycycline (4-ED) is a stereoisomer and a hepatic metabolite of the commonly used antibiotic, doxycycline. A key advantage of 4-ED for in vivo research in mice is its lack of antibiotic activity.[1][2] This characteristic prevents the disruption of the gut microbiome, a significant confounding factor in many studies. 4-ED is primarily utilized as an effector molecule in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems, offering temporal and dose-dependent control of transgene expression.[1][2] Its efficacy in regulating gene expression is comparable to that of doxycycline.[1] These notes provide an overview of the dosage and administration of this compound for in vivo studies in mice.
Data Presentation
Table 1: Recommended Dosage of this compound for In Vivo Studies in Mice
| Application | Administration Route | Dosage | Study Duration | Mouse Model | Outcome | Reference |
| Conditional Gene Expression (HER2 oncogene) | Drinking Water | 7.5 mg/mL | 7 days | Nude mice with tumor xenografts | >95% tumor remission | |
| Conditional Gene Expression (HER2 oncogene) | Subcutaneous (s.c.) Injection | 10 mg/kg body weight | 7 days | Nude mice with tumor xenografts | >95% tumor remission |
Note: The majority of published in vivo studies utilizing this compound in mice are focused on the regulation of gene expression in conditional mouse models.
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
1.1. Preparation for Oral Administration in Drinking Water:
-
Vehicle: Sterile, purified water. The stability of doxycycline, a closely related compound, has been shown to be sufficient in drinking water for several days.
-
Procedure:
-
Calculate the total volume of drinking water required for the study duration and the number of cages.
-
Weigh the required amount of this compound powder. For a concentration of 7.5 mg/mL, dissolve 7.5 g of this compound in 1 liter of sterile water.
-
Stir the solution until the this compound is completely dissolved. Gentle warming may aid dissolution, but do not boil.
-
Protect the solution from light by using amber water bottles or by wrapping the bottles in aluminum foil.
-
Provide the this compound-containing water to the mice as the sole source of drinking water.
-
Replace the medicated water every 3-4 days to ensure stability and freshness.
-
1.2. Preparation for Subcutaneous Injection:
-
Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). While this compound is soluble in DMSO, for in vivo injections, it is crucial to use a vehicle that is well-tolerated and minimizes tissue irritation. A common practice for tetracycline compounds is to dissolve them in a minimal amount of a suitable solvent like DMSO and then dilute to the final concentration with sterile saline or PBS, ensuring the final DMSO concentration is very low (typically <5-10%) to avoid toxicity.
-
Procedure:
-
Determine the required concentration of the this compound solution based on the desired dosage (e.g., 10 mg/kg) and the injection volume.
-
If necessary, dissolve the weighed this compound powder in a minimal volume of a biocompatible solvent.
-
Bring the solution to the final desired volume with sterile saline or PBS.
-
Ensure the final solution is clear and free of precipitates. If precipitates are present, the formulation may need to be optimized.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Protocol 2: Administration of this compound to Mice
2.1. Oral Administration via Drinking Water:
-
Follow the preparation steps in Protocol 1.1.
-
Fill the water bottles of the experimental cages with the this compound solution.
-
Monitor the water consumption to ensure the mice are drinking the medicated water.
-
Replace the water bottles with fresh solution every 3-4 days.
2.2. Subcutaneous (s.c.) Injection:
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done manually by scruffing the mouse or by using a restraint device.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections in mice.
-
Procedure:
-
Prepare the injection solution as described in Protocol 1.2.
-
Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 25-27 gauge needle.
-
Lift the skin at the injection site to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound in Tet-On and Tet-Off systems.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
Preparation of 4-Epidoxycycline Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and use of 4-Epidoxycycline stock solutions for in vitro cell culture applications. This compound, a hepatic metabolite of doxycycline, is a valuable tool for regulating gene expression in Tet-On and Tet-Off systems without the associated antibiotic activity.[1][2][3] Proper preparation and handling of stock solutions are critical to ensure experimental reproducibility and accuracy. This guide outlines the necessary materials, a detailed step-by-step protocol for solubilization, and best practices for storage to maintain compound integrity.
Physicochemical Properties and Solubility
This compound is the 4-epimer of doxycycline.[2][3] Understanding its fundamental properties is crucial for the correct preparation of stock solutions. A summary of its key characteristics is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄N₂O₈ | |
| Molecular Weight | 444.43 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | Soluble (>10 mg/mL) | |
| Methanol | Sparingly soluble (~1 mg/mL) | |
| Water | Insoluble | |
| Purity | Typically >70% - 98% (verify with supplier) |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the overall workflow for preparing a sterile this compound stock solution for use in cell culture experiments.
References
Application Notes and Protocols for 4-Epidoxycycline in Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetracycline (Tet)-inducible gene expression system is a powerful tool for regulating gene expression in a controlled and reversible manner. This system relies on the activity of two key proteins: the tetracycline-controlled transactivator (tTA) and the reverse tetracycline-controlled transactivator (rtTA). The tTA protein activates gene expression in the absence of an effector molecule (Tet-Off system), while the rtTA protein requires an effector molecule, such as doxycycline, to activate gene expression (Tet-On system).
4-Epidoxycycline is a derivative of doxycycline that can be used as an alternative effector molecule to control both Tet-On and Tet-Off systems. A key advantage of this compound is its lack of antibiotic activity, which can be beneficial for long-term experiments or in settings where antibiotic effects could confound experimental results. Studies have shown that this compound is similarly efficient to doxycycline in both activating rtTA and inactivating tTA, making it a reliable substitute for controlling gene expression in vitro and in vivo.
These application notes provide detailed protocols and guidelines for using this compound to inactivate tTA or activate rtTA proteins in research and drug development settings.
Data Presentation
Table 1: Comparison of this compound and Doxycycline for in vitro applications
| Feature | This compound | Doxycycline |
| Mechanism of Action | Binds to tTA to inactivate it; Binds to rtTA to activate it | Binds to tTA to inactivate it; Binds to rtTA to activate it |
| Effective Concentration Range (in vitro) | 10 - 1000 ng/mL (optimization recommended) | 10 - 1000 ng/mL |
| Antibiotic Activity | No | Yes |
| Common Solvent | DMSO | Water, Ethanol, or DMSO |
| Storage of Stock Solution | -20°C or -80°C | -20°C |
Table 2: Recommended Starting Concentrations for this compound in Cell Culture
| System | Purpose | Recommended Starting Concentration |
| Tet-Off (tTA) | Inactivate tTA (Turn gene expression OFF) | 100 ng/mL |
| Tet-On (rtTA) | Activate rtTA (Turn gene expression ON) | 100 ng/mL |
Note: The optimal concentration of this compound may vary depending on the cell type, the specific tTA or rtTA variant, and the promoter system used. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Inactivation of tTA Protein in a Tet-Off System
Materials:
-
Cells stably or transiently expressing the tTA protein and a gene of interest under the control of a tetracycline-responsive element (TRE).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1 mg/mL).
Procedure:
-
Culture the cells under standard conditions.
-
To inactivate tTA and turn off gene expression, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24-48 hours) to achieve inactivation of tTA and subsequent downregulation of the target gene.
-
To re-activate gene expression, remove the this compound-containing medium, wash the cells with sterile PBS, and add fresh medium without this compound.
Protocol 3: Activation of rtTA Protein in a Tet-On System
Materials:
-
Cells stably or transiently expressing the rtTA protein and a gene of interest under the control of a TRE.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1 mg/mL).
Procedure:
-
Culture the cells under standard conditions.
-
To activate rtTA and turn on gene expression, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24-48 hours) to achieve activation of rtTA and subsequent expression of the target gene.
-
To turn off gene expression, remove the this compound-containing medium, wash the cells with sterile PBS, and add fresh medium without this compound.
Visualizations
Caption: Mechanism of the Tet-Off system with this compound.
Caption: Mechanism of the Tet-On system with this compound.
Caption: General experimental workflow for using this compound.
Application Note: Quantification of 4-Epidoxycycline Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 4-Epidoxycycline, a critical degradation product and process impurity of the antibiotic Doxycycline. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a reliable and stability-indicating assay. The method separates this compound from Doxycycline and other related substances, ensuring precise quantification. All methodologies, including system suitability, sample preparation, and chromatographic conditions, are outlined. Validation data is presented in tabular format for clarity.
Introduction
Doxycycline is a widely used broad-spectrum tetracycline antibiotic. During its synthesis and storage, it can degrade or epimerize to form impurities, with this compound being a significant related substance. The quantification of this epimer is crucial for ensuring the safety, efficacy, and stability of Doxycycline drug products. Regulatory bodies like the United States Pharmacopeia (USP) have set specific limits for this compound, making its accurate measurement a mandatory part of quality control.[1][2] This document provides a detailed, validated HPLC method to effectively separate and quantify this compound.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C8 or C18) and the mobile phase is polar. Doxycycline and its epimer, this compound, are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector at a wavelength where both compounds exhibit significant absorbance. The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.
Apparatus and Materials
-
Apparatus
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE).
-
-
Chemicals and Reagents
-
Doxycycline Hyclate Reference Standard (RS).
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid or Perchloric acid (analytical grade).
-
Triethylamine (TEA) (HPLC grade).
-
Edetate disodium (EDTA) (analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Experimental Protocols
Preparation of Solutions
-
Diluent: A common diluent is 0.01 N Hydrochloric acid.[1][3]
-
Mobile Phase Preparation (Example Method):
-
Mobile Phase A: Prepare a buffer solution containing 25 mM potassium phosphate and 2 mM EDTA. Adjust the pH to 8.5 with triethylamine.[4]
-
Mobile Phase B: Methanol.
-
Note: Mobile phase composition can vary significantly. Another common mobile phase consists of acetonitrile, water, and perchloric acid (e.g., 26:74:0.25 v/v/v) adjusted to pH 2.5.
-
-
Standard Solution Preparation:
-
Stock Standard: Accurately weigh about 20 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Working Standard: Dilute the Stock Standard solution with Diluent to achieve a final concentration suitable for the calibration curve (e.g., 5 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Doxycycline and transfer to a 50 mL volumetric flask.
-
Add approximately 40 mL of Diluent and sonicate for 5-10 minutes to dissolve.
-
Dilute to volume with Diluent and mix well.
-
Centrifuge a portion of this solution.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability Solution: A solution containing Doxycycline and its key impurities (including this compound, methacycline, and doxycycline related compound A) is used to verify the chromatographic system's performance. This can be prepared by dissolving reference standards or by subjecting a Doxycycline solution to heat or acid stress to generate the degradants.
Chromatographic Conditions
The following table outlines a typical set of HPLC conditions for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) or equivalent. A C18 column can also be used. |
| Mobile Phase | Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (Methanol). An isocratic system can also be used. |
| Flow Rate | 1.0 - 1.7 mL/min. |
| Column Temp. | 55°C. Ambient or lower temperatures (e.g., 15°C) may also be suitable depending on the method. |
| Detector | UV at 270 nm. Wavelengths between 268 nm and 350 nm are also commonly used. |
| Injection Vol. | 25 µL. |
| Run Time | Approximately 15-20 minutes to ensure elution of all relevant peaks. |
Under these conditions, this compound typically has a shorter retention time than Doxycycline, eluting at approximately 6.4 minutes, while Doxycycline elutes at around 9.8 minutes.
Method Validation Data
The analytical method should be validated according to ICH guidelines. The following tables summarize typical performance characteristics.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| This compound | 0.5 - 18 | > 0.999 |
| Doxycycline | 0.5 - 150 | > 0.999 |
Data synthesized from multiple sources indicating common validation ranges and results.
Table 2: Precision
| Analyte | Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|
| This compound | Low | < 2.0% | < 3.0% |
| This compound | High | < 1.5% | < 2.5% |
Typical acceptance criteria for precision are an RSD of less than 2%.
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
|---|---|---|
| This compound | 1.0 | 88.0% - 112.0% |
| This compound | 5.0 | 95.0% - 105.0% |
| This compound | 15.0 | 95.0% - 105.0% |
Recovery data for this compound has been reported in the range of 88.0% to 112.0%.
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| This compound | ~0.03 | ~0.1 |
LOD and LOQ values can vary based on the specific instrument and conditions used.
Data Analysis and Calculations
The amount of this compound in a sample is calculated using the external standard method. The peak area of this compound in the sample chromatogram is compared to the peak area from the standard of known concentration.
Calculation: % this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of this compound in the sample solution.
-
Area_Standard: Peak area of this compound in the standard solution.
-
Conc_Standard: Concentration of the this compound standard solution.
-
Conc_Sample: Nominal concentration of Doxycycline in the sample solution.
Visualizations
Caption: Workflow for this compound quantification by HPLC.
Caption: Relationship between Doxycycline and its impurities.
References
4-Epidoxycycline for Inducible Gene Expression in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control gene expression is a cornerstone of modern biological research and drug development. Tetracycline-inducible (Tet-inducible) systems, such as the Tet-On and Tet-Off systems, have become invaluable tools for the temporal and quantitative regulation of gene expression in eukaryotic cells. Doxycycline, a tetracycline analog, has traditionally been the inducer of choice for these systems. However, its inherent antibiotic activity and potential off-target effects, such as mitochondrial toxicity, can be confounding factors, particularly in sensitive primary cell models.[1][2]
4-Epidoxycycline, a stereoisomer of doxycycline, has emerged as a superior alternative for inducible gene expression. It exhibits a significantly reduced antibiotic profile and has been shown to have fewer off-target effects on mitochondrial health compared to doxycycline, while maintaining comparable efficiency in regulating gene expression.[1][3][4] This makes this compound an ideal choice for studies in primary cells, where maintaining cellular physiology is paramount.
These application notes provide a comprehensive guide to using this compound for inducible gene expression in primary cells, including detailed protocols, data presentation, and troubleshooting tips.
Principle of the Tetracycline-Inducible System
The Tet-inducible system relies on two key components: a tetracycline-controlled transactivator (tTA or rtTA) and a tetracycline-responsive promoter element (TRE) that drives the expression of the gene of interest (GOI).
-
Tet-Off System: In the absence of an inducer, the tetracycline-controlled transactivator (tTA) binds to the TRE and activates transcription of the GOI. The addition of an inducer (e.g., this compound) causes tTA to dissociate from the TRE, turning off gene expression.
-
Tet-On System: The reverse tetracycline-controlled transactivator (rtTA) only binds to the TRE and activates transcription in the presence of an inducer. This is the more commonly used system due to its direct and dose-dependent induction characteristics.
Advantages of this compound in Primary Cell Culture
-
Reduced Antibiotic Activity: this compound has minimal antibiotic effects, which is crucial for studies involving primary cells that may be sensitive to alterations in their microenvironment or for in vivo studies where disruption of the microbiome is a concern.
-
Lower Mitochondrial Toxicity: Doxycycline has been reported to impair mitochondrial function. This compound has been shown to have less impact on mitochondrial health, ensuring that observed cellular phenotypes are more likely attributable to the induced gene of interest.
-
High Induction Efficiency: Studies have demonstrated that this compound is as efficient as doxycycline in inducing gene expression in both in vitro and in vivo models.
Data Presentation
While direct quantitative comparisons of this compound and doxycycline in a wide range of primary cells are not extensively available in the literature, the following tables summarize the expected comparative performance based on available data from cell lines and in vivo studies. Researchers are encouraged to perform their own cell-type-specific validation.
Table 1: Comparison of Inducer Characteristics
| Feature | Doxycycline | This compound | Reference |
| Induction Efficiency | High | High (comparable to Doxycycline) | |
| Antibiotic Activity | Present | Significantly Reduced/Absent | |
| Mitochondrial Effects | Potential for toxicity | Reduced off-target effects | |
| Recommended for Primary Cells | Use with caution | Highly Recommended |
Table 2: General Concentration Ranges for Induction
| Inducer | Typical In Vitro Concentration Range | Notes |
| Doxycycline | 10 - 1000 ng/mL | Optimal concentration is cell-type dependent. |
| This compound | 10 - 1000 ng/mL | Similar to doxycycline; empirical determination is crucial. |
Signaling Pathways and Experimental Workflows
Tet-On Inducible Gene Expression System
Caption: Mechanism of the Tet-On inducible system with this compound.
Experimental Workflow for Inducible Gene Expression in Primary Cells
References
- 1. Development of a Tet-On Inducible Expression System for the Anhydrobiotic Cell Line, Pv11 [mdpi.com]
- 2. Genome-wide effect of tetracycline, doxycycline and this compound on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Administration of 4-Epidoxycycline in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Epidoxycycline, a non-antibiotic epimer of doxycycline, for the long-term control of gene expression in animal models. The protocols and data presented are intended to guide researchers in designing and executing studies utilizing Tet-inducible systems.
Introduction
This compound is a hepatic metabolite of doxycycline that has gained attention in preclinical research as an effective alternative for regulating gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems.[1] A key advantage of this compound is its lack of antibiotic activity, which mitigates the risk of disrupting the intestinal flora and the development of antibiotic resistance during long-term administration.[1][2] Studies have demonstrated that this compound is as efficient as doxycycline in modulating the expression of transgenes both in vitro and in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data from animal studies involving the administration of this compound.
Table 1: Efficacy of this compound in a Conditional Mouse Tumor Model
| Animal Model | Administration Route | Dosage | Duration | Efficacy | Reference |
| Mouse model with HER2-expressing tumors | Drinking water | 7.5 mg/ml | 7 days | >95% tumor remission | |
| Mouse model with HER2-expressing tumors | Subcutaneous (s.c.) injection | 10 mg/kg body weight | 7 days | >95% tumor remission |
Table 2: Residue Levels of this compound in Pig Tissues After 5 Days of Doxycycline Administration (10.5 mg/kg/day)
| Tissue | Quantification Limit (µg/kg) | Reference |
| Kidney | 100 | |
| Liver | 100 | |
| Skin and Fat | 50 | |
| Muscle | 50 |
Experimental Protocols
Protocol 1: In Vivo Gene Regulation in a Conditional Mouse Model
This protocol describes the methodology for using this compound to control gene expression in a Tet-inducible mouse model, based on a study investigating tumor remission.
1. Animal Model:
-
Transgenic mice expressing a target gene (e.g., an oncogene like HER2) under the control of a tetracycline-responsive promoter (TET-OFF or TET-ON system).
2. Reagents:
-
This compound hydrochloride
-
Sterile water for drinking solutions or sterile saline for injections.
3. Administration Methods:
-
Oral Administration (in drinking water):
-
Prepare a 7.5 mg/ml solution of this compound in the animals' drinking water.
-
Protect the solution from light.
-
Provide the medicated water ad libitum, replacing the solution every 2-3 days to ensure stability.
-
Monitor water consumption to estimate the daily dose received by each animal.
-
-
Subcutaneous (s.c.) Administration:
-
Prepare a sterile solution of this compound in saline at a concentration suitable for injecting a dose of 10 mg/kg body weight.
-
Administer the solution via subcutaneous injection at a consistent time each day.
-
4. Monitoring and Endpoint:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Measure the desired endpoint (e.g., tumor volume, target gene expression) at regular intervals. In the cited study, tumor remission was evaluated after 7 days of treatment.
Protocol 2: Analysis of this compound Residues in Tissues
This protocol outlines a method for the quantification of this compound in animal tissues using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, as described in a study on pig tissues.
1. Sample Preparation:
-
Homogenize tissue samples (kidney, liver, muscle, skin, fat).
-
Perform solid-phase extraction to isolate this compound and its parent compound, doxycycline.
2. HPLC-Fluorescence Detection:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient of solvents appropriate for the separation of tetracyclines.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for doxycycline and this compound.
3. Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the tissue samples by comparing their peak areas to the standard curve.
-
The method should be validated for linearity, accuracy, and precision.
Visualizations
References
Application Notes and Protocols for the In Vitro Use of 4-Epidoxycycline in Gene Function Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epidoxycycline (4-ED) is a stereoisomer and a hepatic metabolite of the commonly used tetracycline antibiotic, doxycycline (Dox). In the realm of molecular biology and gene function analysis, 4-ED presents a significant advancement for tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. These systems are powerful tools for controlling gene expression in a reversible and dose-dependent manner. The primary advantage of this compound is its lack of antibiotic activity, which mitigates concerns about disrupting the gut microbiome in animal studies and the selection of antibiotic-resistant bacteria in long-term cell culture experiments.[1][2] Studies have demonstrated that 4-ED is as efficient as doxycycline in activating (Tet-On) or repressing (Tet-Off) gene expression both in vitro and in vivo.[2][3] Furthermore, emerging research suggests that 4-ED may have fewer off-target effects on mitochondrial function compared to its parent compound, doxycycline, making it a more refined tool for precise gene function studies.[4]
These application notes provide a comprehensive guide to the in vitro use of this compound for researchers, scientists, and drug development professionals. Included are detailed protocols, quantitative data for comparison with other inducers, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
Table 1: Comparison of Inducers for Tetracycline-Inducible Systems
| Feature | This compound (4-ED) | Doxycycline (Dox) | Tetracycline (Tet) |
| Mechanism of Action | Binds to rtTA/tTA to regulate gene expression | Binds to rtTA/tTA to regulate gene expression | Binds to rtTA/tTA to regulate gene expression |
| Antibiotic Activity | None reported | Yes | Yes |
| Relative Efficacy | Similar to Doxycycline | High | Lower than Doxycycline |
| Reported Off-Target Effects | May have fewer effects on mitochondrial health than Dox. Alters expression of genes involved in arginine catabolism and glucose/fructose metabolism in yeast. | Can induce mitonuclear protein imbalance and affect mitochondrial function. Can alter the expression of thousands of genes in mammalian cells. | Can also elicit off-target gene expression changes. |
| Typical In Vitro Concentration | 10 - 1000 ng/mL (optimization recommended) | 10 - 1000 ng/mL | 100 - 1000 ng/mL |
Table 2: Recommended In Vitro Concentration Range for this compound
| Cell Type | System | Recommended Starting Concentration | Notes |
| Mammalian (e.g., HEK293, HeLa) | Tet-On/Tet-Off | 100 ng/mL | A dose-response curve (10-1000 ng/mL) is recommended to determine the optimal concentration for your specific cell line and construct. |
| Yeast (S. cerevisiae) | Tet-On/Tet-Off | 1.5 µg/mL | Higher concentrations have been shown to have no additional effect in yeast. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), prepare a 1 mg/mL stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Induction of Gene Expression in a Tet-On Mammalian Cell Line
Materials:
-
Mammalian cell line stably expressing the Tet-On system (rtTA and the gene of interest under a TRE promoter)
-
Complete cell culture medium
-
Tetracycline-free fetal bovine serum (FBS) is highly recommended to reduce basal expression.
-
This compound stock solution (1 mg/mL)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for qPCR, Western blot, or fluorescence microscopy)
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis. The seeding density will need to be optimized for your specific cell line.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Induction with this compound
-
Prepare a working solution of this compound by diluting the 1 mg/mL stock solution in complete cell culture medium to the desired final concentration. For initial experiments, a range of concentrations from 10 ng/mL to 1000 ng/mL is recommended to determine the optimal dose.
-
Remove the old medium from the cells and gently wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a negative control group with medium containing the same concentration of DMSO as the highest 4-ED concentration used.
-
Incubate the cells for the desired induction period (typically 24-48 hours). A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal induction time.
Day 3-4: Analysis of Gene Expression
-
After the induction period, harvest the cells for analysis.
-
For qPCR: Wash the cells with PBS, and then lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of the gene of interest.
-
For Western Blot: Wash the cells with PBS, and then lyse the cells in an appropriate lysis buffer to extract total protein. Determine protein concentration, and then perform SDS-PAGE and Western blotting to detect the protein of interest.
-
For Fluorescence Microscopy (if the gene of interest is tagged with a fluorescent protein): Wash the cells with PBS and then fix them. Mount the coverslips on microscope slides and visualize the fluorescent signal.
Mandatory Visualization
Caption: Mechanism of the Tet-On inducible system with this compound.
Caption: Experimental workflow for in vitro gene induction using this compound.
Caption: Comparison of Doxycycline and this compound properties.
References
- 1. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide effect of tetracycline, doxycycline and this compound on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Transgene Regulation Using 4-Epidoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Controlling transgene expression in vivo is a cornerstone of modern biomedical research and a critical component in the development of next-generation therapeutics. The tetracycline-inducible (Tet) system, in both its Tet-On and Tet-Off configurations, offers a robust and widely used platform for the temporal and quantitative regulation of gene expression. Doxycycline (Dox), a tetracycline analog, has traditionally been the inducer of choice for these systems. However, its inherent antibiotic properties can lead to undesirable side effects, including disruption of the host's microbiome.[1][2]
4-Epidoxycycline (4-ED), a hepatic metabolite of doxycycline, has emerged as a compelling alternative.[1][3] This compound effectively regulates both Tet-On and Tet-Off systems with an efficiency comparable to doxycycline but is devoid of antibiotic activity.[1] This key difference mitigates the risk of adverse effects on the intestinal flora and the development of antibiotic resistance, making 4-ED a more biocompatible choice for long-term in vivo studies.
These application notes provide a comprehensive guide for researchers on the use of this compound to regulate transgene expression in vivo, complete with detailed protocols and comparative data.
Mechanism of Action: The Tet-On and Tet-Off Systems
The Tet-inducible systems are binary, consisting of a tetracycline-controlled transactivator (tTA) or a reverse tetracycline-controlled transactivator (rtTA) and a tetracycline-responsive element (TRE) that drives the expression of the gene of interest.
-
Tet-Off System: In the absence of an inducer, the tTA protein binds to the TRE, activating transgene expression. When 4-ED or Dox is introduced, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus shutting off gene expression.
-
Tet-On System: The rtTA protein can only bind to the TRE and activate transcription in the presence of an inducer like 4-ED or Dox.
Data Presentation: this compound vs. Doxycycline
The following tables summarize key quantitative data for the in vivo use of this compound and Doxycycline in mice.
| Parameter | This compound | Doxycycline | Reference(s) |
| Oral Administration (Drinking Water) | 7.5 mg/mL | 7.5 mg/mL | |
| Subcutaneous (s.c.) Injection | 10 mg/kg body weight | 10 mg/kg body weight | |
| Observed In Vivo Effect | >95% tumor remission within 7 days (in a HER2 tumor model) | >95% tumor remission within 7 days (in a HER2 tumor model) |
| Parameter | Doxycycline | Reference(s) |
| Elimination Half-life (mice, p.o.) | 170 minutes | |
| Oral Bioavailability (mice) | ~92% | |
| Serum Half-life (mice, in drinking water) | ~6 hours |
Note: Direct comparative pharmacokinetic data for this compound in mice, such as half-life and bioavailability, is limited in the currently available literature.
Signaling Pathways and Experimental Workflows
Tet-Off System Signaling Pathway
Caption: Mechanism of the Tet-Off system with this compound.
Tet-On System Signaling Pathway
Caption: Mechanism of the Tet-On system with this compound.
In Vivo Experimental Workflow
Caption: General workflow for in vivo transgene regulation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Oral Administration via Drinking Water:
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Materials:
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This compound (solid)
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Sterile, purified water
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Light-protected water bottles
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Sucrose (optional, to improve palatability)
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Procedure:
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Calculate the total volume of drinking water required for the study period.
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Weigh the appropriate amount of this compound to achieve a final concentration of 7.5 mg/mL.
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Dissolve the this compound in a small volume of a suitable solvent like DMSO if necessary, before diluting it into the drinking water. Note that 4-ED is only slightly soluble in water.
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If desired, add sucrose to a final concentration of 2-5% to mask any potential taste aversion.
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Prepare the solution fresh and replace it in the animal cages every 2-3 days to ensure stability.
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Store the stock solution and the prepared drinking water protected from light.
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2. Subcutaneous (s.c.) Injection:
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Materials:
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This compound (solid)
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Sterile vehicle for injection (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO followed by dilution in saline).
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Sterile syringes (1 mL) and needles (25-27 gauge)
-
-
Procedure:
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Prepare a sterile stock solution of this compound. Given its slight solubility in water, a common practice is to first dissolve the compound in a minimal amount of sterile DMSO and then dilute it to the final desired concentration with sterile saline or PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
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The final concentration should be calculated to deliver a dose of 10 mg/kg body weight in a manageable injection volume (e.g., 100-200 µL for a 20-25 g mouse).
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Draw the calculated volume of the 4-ED solution into a sterile syringe.
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Gently restrain the mouse and lift the skin on the back, between the shoulder blades, to form a "tent".
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Insert the needle into the base of the tented skin, parallel to the spine.
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Aspirate briefly to ensure the needle is not in a blood vessel.
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Inject the solution slowly and smoothly.
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Withdraw the needle and gently apply pressure to the injection site for a few seconds.
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Return the mouse to its cage and monitor for any adverse reactions.
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Analysis of Transgene Expression
1. Quantitative Real-Time PCR (qPCR) for Transcript Level Analysis:
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Procedure:
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At the desired time points post-induction, euthanize the animals and harvest the target tissues.
-
Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater).
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Extract total RNA from the tissues using a standard protocol (e.g., Trizol reagent or a column-based kit).
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Treat the RNA with DNase I to remove any contaminating genomic DNA.
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Synthesize cDNA from the purified RNA using a reverse transcription kit.
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Perform qPCR using primers specific for the transgene and a reference gene (e.g., GAPDH, β-actin) for normalization.
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Calculate the relative expression of the transgene using the ΔΔCt method.
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2. Western Blotting for Protein Level Analysis:
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Procedure:
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Harvest tissues as described for qPCR.
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Homogenize the tissues in a suitable lysis buffer containing protease inhibitors.
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Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
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Denature the protein samples by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific to the transgenic protein.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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For quantitative analysis, probe the same membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH).
-
Conclusion
This compound presents a significant advancement for in vivo studies requiring inducible transgene expression. Its efficacy, comparable to that of doxycycline, combined with its lack of antibiotic activity, makes it an ideal choice for long-term experiments where the integrity of the host's microbiome is a concern. The protocols and data provided in these notes offer a solid foundation for researchers to successfully implement 4-ED in their in vivo research, paving the way for more refined and reliable studies of gene function and disease modeling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Epidoxycycline for Gene Induction
Welcome to the technical support center for optimizing 4-Epidoxycycline (4-ED) concentration for maximal and controlled gene induction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during experimentation with tetracycline-inducible systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to Doxycycline for gene induction?
This compound is a stereoisomer and a primary degradation product of Doxycycline (Dox).[1] For the purpose of regulating gene expression in Tet-On and Tet-Off systems, 4-ED has been shown to be similarly efficient as Doxycycline in switching gene expression on or off.[2][3] A key advantage of 4-ED is that it lacks the antibiotic activity of Doxycycline, which helps to avoid adverse side effects such as imbalances in intestinal flora and the selection of resistant bacteria.[2][3]
Q2: What is the general mechanism of gene induction using the Tet-On system with this compound?
The Tet-On system is a widely used tool for inducible gene expression. It relies on two key components: the reverse tetracycline-controlled transactivator (rtTA) and a tetracycline-responsive promoter (TRE). In the absence of an inducer like 4-ED or Doxycycline, the rtTA cannot bind to the TRE, and the gene of interest is not transcribed. When 4-ED is introduced, it binds to the rtTA, causing a conformational change that allows the complex to bind to the TRE and activate the transcription of the target gene.
Q3: What are the recommended starting concentrations for this compound?
The optimal concentration of this compound can vary depending on the cell line, the specific Tet-On/Tet-Off system used, and the desired level of gene expression. However, a good starting point for dose-response experiments is a range of 10 ng/mL to 1000 ng/mL. Some systems have shown maximal induction with as low as 5 ng/mL of Doxycycline, a close analog. It is crucial to perform a dose-response curve to determine the minimal concentration required for the desired induction level while minimizing potential off-target effects.
Q4: How stable is this compound in cell culture medium?
Doxycycline, a closely related compound, has a half-life of approximately 24 hours in cell culture medium. To maintain a consistent concentration for continuous induction, it is recommended to replenish the medium with fresh 4-ED every 24-48 hours. Stock solutions of Doxycycline are typically stored at -20°C and can be kept at 4°C for 1-2 weeks after thawing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low gene induction | Suboptimal 4-ED Concentration: The concentration of 4-ED may be too low to effectively activate the rtTA. | Perform a dose-response experiment with a range of 4-ED concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL) to identify the optimal concentration. |
| Degradation of 4-ED: 4-ED may have degraded in the culture medium over time. | Replenish the culture medium with fresh 4-ED every 24-48 hours. Ensure proper storage of 4-ED stock solutions. | |
| Inefficient rtTA Expression: The level of the rtTA protein may be insufficient to drive high levels of gene expression. | Verify the expression of the rtTA transactivator using methods like Western blotting or RT-qPCR. Consider using a stronger constitutive promoter to drive rtTA expression. | |
| Issues with the TRE Promoter: The tetracycline-responsive element (TRE) in the promoter of your gene of interest may be compromised. | Sequence the TRE region of your construct to ensure its integrity. | |
| High background expression (leakiness) | Leaky Promoter: The minimal promoter in the TRE construct may have some basal activity even in the absence of the inducer. | Use a "tight" Tet-On system with a modified TRE promoter designed for lower basal expression. Consider adding a transcriptional repressor to the system. |
| High rtTA Expression: Very high levels of the rtTA protein can sometimes lead to low-level, inducer-independent binding to the TRE. | Titrate the amount of the rtTA expression vector used for transfection or transduction. | |
| Cell toxicity or unexpected phenotypes | Off-target Effects of the Inducer: Although 4-ED has fewer off-target effects than Doxycycline, high concentrations could still have unforeseen consequences. | Determine the lowest effective concentration of 4-ED through a dose-response curve. Include a control group of cells treated with 4-ED but without the inducible gene to assess for inducer-specific effects. |
| Toxicity of the Induced Gene Product: The protein you are inducing may be toxic to the cells at high concentrations. | Use a lower concentration of 4-ED to achieve a lower, non-toxic level of gene expression. Perform a time-course experiment to determine the optimal induction duration. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
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Cell Seeding: Seed your engineered cells (containing the Tet-On system and your gene of interest) in a multi-well plate (e.g., 24-well or 96-well) at a density that will not lead to over-confluence during the experiment.
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Preparation of 4-ED Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A suggested range is 0, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
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Induction: The following day, replace the existing medium with the medium containing the different concentrations of 4-ED. Include a "no 4-ED" control.
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Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours). The optimal time will depend on the kinetics of your specific gene and protein of interest.
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Analysis: Harvest the cells and analyze the expression of your gene of interest. This can be done at the mRNA level (RT-qPCR) or protein level (Western blot, flow cytometry for fluorescent reporters, or an enzymatic assay).
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Data Interpretation: Plot the level of gene expression against the concentration of 4-ED to determine the minimal concentration that gives the desired level of induction.
Quantitative Data Summary
Table 1: Comparison of Inducer Efficacy in a Conditional Mouse Model
| Inducer and Administration Route | Efficacy in Tumor Remission | Reference |
| Doxycycline, 7.5 mg/ml in drinking water | >95% within 7 days | |
| This compound, 7.5 mg/ml in drinking water | >95% within 7 days | |
| This compound, 10 mg/kg body weight, s.c. | >95% within 7 days | |
| Anhydrotetracycline, 10 mg/kg, s.c. | >95% within 7 days |
Table 2: General Dose-Response Range for Doxycycline/4-Epidoxycycline in Cell Culture
| Concentration Range | Expected Effect | Reference |
| 10 - 100 ng/mL | Sufficient for induction in many systems | |
| 100 - 1000 ng/mL | Commonly used range for maximal induction | |
| > 1000 ng/mL | May lead to off-target effects and toxicity |
Visualizations
Caption: Mechanism of the Tet-On inducible gene expression system.
References
4-Epidoxycycline stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Epidoxycycline in cell culture media. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Doxycycline?
This compound is a stereoisomer and a primary degradation product of doxycycline.[1][2] This transformation, known as epimerization, occurs at the C4 position of the doxycycline molecule and can happen under various conditions, including in solution.[1] While it is often considered an impurity in doxycycline preparations, this compound has been investigated as an alternative inducer for tetracycline-inducible gene expression systems, potentially offering similar efficacy with reduced antibiotic activity.[3]
Q2: How stable is this compound in cell culture media?
Q3: How often should I replace the medium containing this compound?
Given the estimated half-life of approximately 24 hours for doxycycline (and by extension, this compound) in cell culture conditions, it is recommended to replenish the media with a fresh inducer every 24 to 48 hours to maintain a consistent and effective concentration for inducible gene expression systems. For long-term experiments, daily media changes are advisable.
Q4: I am observing inconsistent or low gene induction with my tetracycline-inducible system. What could be the cause?
Several factors can lead to inconsistent or low induction:
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Degradation of the Inducer: As this compound and doxycycline degrade over time in culture, their effective concentration decreases, leading to reduced induction. Ensure you are replenishing the media regularly.
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Suboptimal Inducer Concentration: The optimal concentration of the inducer can vary between cell lines. It is crucial to perform a dose-response experiment to determine the minimal concentration that provides robust induction with minimal cytotoxicity.
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Cell Line Health and Passage Number: The responsiveness of cells to the inducer can be affected by their health, confluency, and passage number. It is recommended to use low-passage, healthy cells for your experiments.
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Presence of Tetracycline in Serum: Some batches of fetal bovine serum (FBS) may contain low levels of tetracyclines, which can lead to leaky expression or altered induction kinetics. Using tetracycline-free FBS is recommended.
Q5: Can the degradation products of this compound be toxic to my cells?
The degradation of tetracyclines can lead to the formation of various byproducts. While this compound itself is a primary epimer, further degradation can occur. Some degradation products of tetracyclines have been reported to have increased toxicity compared to the parent compound. However, at the concentrations typically used for inducible gene expression, significant cytotoxicity from degradation products is not a commonly reported issue. If you observe unexpected cytotoxicity, it is advisable to perform a toxicity assay with the inducer and its aged (degraded) solution.
Troubleshooting Guides
Issue 1: High Background Expression (Leaky Gene Expression)
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Possible Cause:
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The minimal promoter in the tetracycline-responsive element (TRE) has some basal activity.
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The reverse tetracycline transactivator (rtTA) has a low affinity for the TRE even without an inducer.
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The concentration of the inducer is too high, or the serum contains tetracyclines.
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-
Solution:
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Optimize Inducer Concentration: Perform a titration experiment to find the lowest effective concentration of this compound.
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Use Tetracycline-Free FBS: Switch to a certified tetracycline-free fetal bovine serum.
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Reduce Transactivator Levels: Titrate the amount of the transactivator plasmid during transfection to minimize non-specific activation.
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Screen Stable Clones: When creating stable cell lines, screen multiple clones to identify one with low basal expression and high inducibility.
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Issue 2: Reduced or No Gene Induction
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Possible Cause:
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Degradation of this compound in the culture medium.
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Loss of inducibility in the stable cell line over multiple passages.
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Incorrect preparation or storage of the this compound stock solution.
-
-
Solution:
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Replenish Media Frequently: Change the cell culture medium with fresh this compound every 24-48 hours.
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Use Low-Passage Cells: Thaw a fresh vial of low-passage cells for your experiments.
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Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound and store them in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Issue 3: Cell Toxicity or Reduced Proliferation
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Possible Cause:
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The concentration of this compound is too high.
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Off-target effects of tetracyclines on cellular metabolism and proliferation.
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Formation of toxic degradation products.
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-
Solution:
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Perform a Dose-Response Curve: Determine the optimal concentration that induces gene expression without causing significant toxicity.
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Include Proper Controls: Use a parental cell line (without the tetracycline-inducible components) treated with the same concentration of this compound to distinguish between inducer-specific effects and effects of the expressed gene of interest.
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Monitor Cell Health: Regularly assess cell morphology and proliferation rates.
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Data Presentation
Table 1: Stability of Doxycycline (and inferred stability of this compound) in Cell Culture Media
| Parameter | Value | Conditions | Source |
| Half-life | ~24 hours | In cell culture medium at 37°C | |
| Recommended Replenishment | Every 24-48 hours | To maintain continuous induction | |
| Storage of Stock Solution | -20°C | In a suitable solvent (e.g., water, DMSO), protected from light |
Table 2: Factors Influencing Stability of Tetracyclines in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Less stable at acidic pH (<2) and alkaline pH. | Maintain cell culture medium at physiological pH. |
| Temperature | Degradation increases with temperature. | Store stock solutions at -20°C and minimize time at 37°C. |
| Light | Susceptible to photodegradation. | Protect stock solutions and media from light. |
| Media Components | Divalent cations (e.g., Ca²⁺, Mg²⁺) can chelate tetracyclines, but this is less of an issue for doxycycline and its epimers compared to older tetracyclines. | Standard cell culture media are generally compatible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
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Dissolving: Dissolve the powder in a sterile solvent. For doxycycline hyclate (a common salt), sterile water is often used to prepare a stock solution of 1-10 mg/mL. Alternatively, DMSO can be used. Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid toxicity.
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Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of this compound Stability in Cell Culture Media by HPLC
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Preparation of Media Samples:
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Prepare a solution of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum at a known concentration (e.g., 1 µg/mL).
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Dispense the solutions into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO₂).
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Time-Point Sampling:
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At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove an aliquot from each condition.
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Immediately store the samples at -80°C until analysis to halt further degradation.
-
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HPLC Analysis:
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Thaw the samples and prepare them for injection according to a validated HPLC method for doxycycline and its epimers.
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A typical reversed-phase HPLC method would involve a C8 or C18 column with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile.
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Detection is typically performed using a UV detector at a wavelength around 270-350 nm.
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Data Analysis:
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Quantify the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining relative to the T=0 sample.
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Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
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Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Logical relationships in troubleshooting inconsistent induction in tetracycline-inducible systems.
References
Troubleshooting low induction levels with 4-Epidoxycycline in Tet systems
This guide provides troubleshooting assistance for researchers experiencing low induction levels with 4-Epidoxycycline in Tetracycline (Tet)-inducible expression systems.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no induction of my gene of interest (GOI) after adding this compound?
Low induction is a common issue that can stem from several factors related to the inducer, the cell line, or the expression vector itself. A systematic approach is crucial to identify the root cause.
Potential causes can be grouped into three main categories:
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Inducer-Related Issues: Problems with the this compound concentration, preparation, or stability.
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Cell Line-Related Issues: Problems with the health or integrity of the cells, including contamination or low expression of the transactivator protein.
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Vector-Related Issues: Problems with the integration or expression of the tetracycline-responsive components.
The following sections will address each of these potential problems in detail.
Q2: How does the Tet-On system work, and what is the role of this compound?
The Tet-On system is a widely used method for controlling gene expression in eukaryotic cells.[1][2] It consists of two key components: the reverse tetracycline-controlled transactivator (rtTA) protein and a tetracycline-responsive element (TRE) located in the promoter region of your gene of interest (GOI).[3][4]
In the absence of an inducer, the rtTA does not bind to the TRE, and transcription of the GOI is off.[1] When an inducer like Doxycycline or its analog, this compound, is added, it binds to the rtTA protein. This binding causes a conformational change in rtTA, allowing it to bind to the TRE and activate transcription of the GOI. The Tet-On system is favored for its rapid response and tight control over gene expression.
Troubleshooting Guide
The following workflow provides a structured approach to diagnosing the cause of low induction.
Category 1: Inducer-Related Issues
Q3: What is the optimal concentration of this compound and how do I determine it?
The optimal concentration of this compound is cell-line dependent and must be determined empirically. While concentrations for its parent compound, Doxycycline, typically range from 100 ng/mL to 2 µg/mL, it is essential to perform a dose-response curve to find the ideal concentration for your specific system that maximizes induction while minimizing toxicity.
This compound was developed as a derivative of Doxycycline with reduced off-target effects on mitochondrial function, making it a potentially better choice for experiments sensitive to metabolic changes.
| Inducer | Typical Concentration Range | Key Characteristic |
| Doxycycline | 100 ng/mL - 2000 ng/mL | Standard, widely used inducer. Can have off-target mitochondrial effects. |
| This compound | Similar to Doxycycline | Reduced impact on mitochondrial health, preferred for sensitive assays. |
Experimental Protocol: Dose-Response Curve
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Cell Plating: Seed your stably transfected cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will not result in over-confluence during the experiment. Include wells for a "no-inducer" control.
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Inducer Preparation: Prepare a dilution series of this compound in your cell culture medium. A good starting range is 0, 50, 100, 250, 500, 1000, and 2000 ng/mL.
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Induction: The following day, replace the medium in each well with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a set period, typically 24 to 48 hours. The half-life of doxycycline in culture is about 24-48 hours, so for longer experiments, the media should be replenished.
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Analysis: Harvest the cells and quantify the expression of your gene of interest (GOI) using an appropriate method (e.g., RT-qPCR, Western Blot, or a reporter assay like luciferase).
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Evaluation: Plot the GOI expression level against the this compound concentration to identify the lowest concentration that gives the maximum induction.
Q4: My this compound solution might be old. How should it be prepared and stored?
Proper preparation and storage are critical. This compound, like Doxycycline, can degrade over time, especially when exposed to light or stored improperly.
Experimental Protocol: Inducer Stock Solution Preparation
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Weighing: Weigh out the desired amount of this compound hyclate powder in a sterile environment.
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Dissolving: Dissolve the powder in sterile, double-distilled water or PBS to make a stock solution, typically at 1 mg/mL.
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Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
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Aliquoting & Storage: Aliquot the stock solution into small, single-use, light-protecting tubes (e.g., amber microcentrifuge tubes). Store these aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
Category 2: Cell Line-Related Issues
Q5: Could my cell culture conditions be the source of the problem?
Yes. The health and specific conditions of your cell line are paramount for successful induction.
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Mycoplasma Contamination: Mycoplasma is a common, often undetected, cell culture contaminant that can alter gene expression, metabolism, and overall cellular health, severely impacting the reliability of experimental results. Testing for mycoplasma is a critical first step in troubleshooting. Doxycycline itself has antimicrobial activity against some mycoplasma species, which can confound results by appearing to have a cytoprotective effect that is unrelated to the GOI.
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Tetracycline in Serum: Some batches of fetal bovine serum (FBS) contain residual tetracyclines from cattle feed. This can lead to high basal expression (leakiness) and consequently, a low fold-induction. Using a certified "Tetracycline-Free" FBS is strongly recommended.
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Cell Line Instability: Over successive passages, cell lines can sometimes lose inducibility due to epigenetic silencing of the rtTA or TRE-GOI cassette or other forms of genetic drift. It is advisable to use cells from a low-passage frozen stock.
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Low rtTA Expression: The cell line must express sufficient levels of the rtTA protein for robust induction. If you generated the cell line yourself, it's possible you selected a clone with low rtTA expression.
Experimental Protocol: Mycoplasma Detection (PCR-Based)
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Sample Collection: Collect 1 mL of supernatant from your cell culture when it is near confluency.
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DNA Extraction: Isolate the DNA from the supernatant using a commercial PCR sample preparation kit designed for this purpose. This will capture DNA from any mycoplasma present.
-
PCR Amplification: Perform PCR using primers that target the highly conserved 16S rRNA gene of the Mycoplasma genus. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
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Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Category 3: Vector-Related Issues
Q6: I've checked my inducer and my cells. Could the problem be with my expression vector?
Yes, issues with the vector construct or its integration into the host genome can prevent proper induction.
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Inefficient Transfection/Transduction: If you are working with a polyclonal population of cells, the efficiency of vector delivery may have been low, resulting in a small percentage of cells that can actually be induced.
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Integration Site Effects: In stable cell lines, the site of vector integration into the genome can significantly influence expression. Integration into a region of heterochromatin (transcriptionally silent DNA) can lead to poor or no expression. This is why it is critical to screen multiple independent clones after generating a stable cell line.
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Incorrect Vector Assembly: Errors during the cloning process could lead to mutations in the TRE promoter or the GOI, preventing proper function. Always verify your final plasmid construct by sequencing.
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Epigenetic Silencing: Over time, the promoter driving the rtTA or the TRE promoter itself can become silenced through epigenetic modifications like DNA methylation.
References
Technical Support Center: Minimizing Off-target Effects of 4-Epidoxycycline in Genomic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 4-Epidoxycycline and other tetracycline analogs in genomic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxycycline?
This compound (4-ED) is a stereoisomer and a hepatic metabolite of Doxycycline (Dox). Both molecules are effective inducers of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems.[1][2] The primary advantage of 4-ED is that it lacks the antibiotic activity of Doxycycline.[1][2] This is crucial for long-term studies or experiments in sensitive systems, as it helps to avoid adverse side effects such as imbalance of the intestinal flora and the selection of antibiotic-resistant bacteria.[1]
Q2: What are the known off-target effects of Doxycycline that I should be aware of?
Doxycycline has been shown to have several off-target effects, primarily due to its impact on mitochondria, which share an evolutionary history with bacteria. These effects include:
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Mitochondrial Dysfunction: Doxycycline can inhibit mitochondrial protein synthesis, leading to a mitonuclear protein imbalance, impaired mitochondrial respiration, and increased oxidative stress.
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Altered Gene Expression: Doxycycline can cause changes in the expression of numerous genes unrelated to the target gene of the Tet-system. A study in Saccharomyces cerevisiae showed that doxycycline caused a greater number of gene expression changes compared to tetracycline and this compound.
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Cellular Stress Responses: Long-term exposure to tetracyclines can activate the ATF4-mediated stress response and inhibit the mTOR signaling pathway, which are central regulators of cellular metabolism and survival.
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Cytotoxicity: Doxycycline can induce cell death in certain cancer and primary cell lines.
Q3: Is this compound expected to have fewer off-target effects than Doxycycline?
Yes, this compound is suggested to have fewer off-target effects. Studies have indicated that 4-ED has less impact on mitochondrial health compared to Doxycycline. Furthermore, the lack of antibiotic activity eliminates off-target effects on microbial populations in in vivo studies.
Q4: What is "leaky" expression in a Tet-inducible system and how can I minimize it?
Leaky expression refers to the basal expression of the target gene in the "off" state of an inducible system. This can be a significant problem if the gene product is toxic. Common causes include the intrinsic activity of the minimal promoter and residual binding of the transactivator protein.
Strategies to minimize leaky expression include:
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Optimizing Inducer Concentration: Perform a dose-response experiment to find the lowest concentration of the inducer that provides sufficient activation of your target gene.
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Using Alternative Inducers: Some tetracycline analogs may have different binding affinities for the transactivator, potentially reducing leakiness.
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Screening Stable Clones: When creating stable cell lines, screen multiple clones to identify one with low basal expression and high inducibility.
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Using Tetracycline-Free Serum: Standard fetal bovine serum (FBS) can contain tetracycline residues. Always use certified tetracycline-free FBS.
Troubleshooting Guides
Problem 1: High background ("leaky") expression of my gene of interest.
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Question: I'm observing expression of my target gene even without adding this compound/Doxycycline. What should I do?
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Answer: High background expression is a common issue. Here is a systematic approach to troubleshoot this problem:
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Confirm the use of Tetracycline-Free FBS: Standard FBS can contain low levels of tetracyclines that are sufficient to cause leaky expression. Switch to a certified tetracycline-free FBS and repeat the experiment.
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Perform an Inducer Dose-Response Curve: It is crucial to determine the minimal concentration of this compound or Doxycycline that gives you the desired level of induction with the lowest background. See the detailed protocol below for establishing a dose-response curve.
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Reduce Plasmid Concentration in Transient Transfections: If you are performing transient transfections, titrating down the amount of the response plasmid (the one carrying your gene of interest under the TRE promoter) can help reduce background expression.
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Screen Multiple Stable Clones: For stable cell lines, the integration site of your construct in the genome can significantly influence its basal expression. It is essential to screen several independent clones to find one with the optimal balance of low leakiness and high inducibility.
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Consider a More Advanced Tet-System: Newer generations of Tet-On systems (e.g., Tet-On 3G) are designed to have lower basal activity and higher sensitivity to the inducer.
-
Problem 2: I'm concerned about the potential off-target effects of the inducer on my experimental results.
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Question: How can I be sure that the observed phenotype is due to the expression of my gene of interest and not an off-target effect of the inducer?
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Answer: This is a critical consideration for any inducible system. Here’s how you can address it:
-
Use the Lowest Effective Inducer Concentration: As determined from your dose-response curve, use the minimum amount of this compound or Doxycycline necessary for your experiment.
-
Include Proper Controls:
-
"No Inducer" Control: This is your baseline for leaky expression.
-
"Inducer Only" Control: Treat your parental cell line (the one without your Tet-inducible construct) with the same concentration of the inducer. This will help you identify any phenotypic changes caused by the inducer itself.
-
"Empty Vector" Control: A cell line containing the Tet-inducible system but without your gene of interest (e.g., expressing a reporter like GFP instead). This control helps to distinguish between effects of the inducer and the expression of a foreign protein.
-
-
Consider this compound as an Alternative to Doxycycline: As it lacks antibiotic activity and has been suggested to have fewer mitochondrial off-target effects, this compound is a preferable choice, especially for sensitive applications.
-
Perform Transcriptome-wide Analysis: For a comprehensive assessment of off-target effects, you can perform RNA-sequencing (RNA-seq) on your cells treated with the inducer versus untreated controls. This will reveal any unintended changes in gene expression. See the detailed protocol outline below.
-
Quantitative Data Summary
Table 1: Comparison of Doxycycline and this compound for Gene Induction
| Feature | Doxycycline | This compound | Reference |
| Efficacy in Tet-Systems | High | Similarly efficient to Doxycycline | |
| Antibiotic Activity | Yes | No | |
| Mitochondrial Off-Target Effects | Documented inhibition of mitochondrial translation and respiration | Suggested to have fewer off-target effects on mitochondrial health | |
| Off-Target Gene Expression (in S. cerevisiae) | Elicited the greatest expression response | Lower number of gene expression changes compared to Doxycycline |
Table 2: Dose-Response and Cytotoxicity of Doxycycline in Mammalian Cell Lines
| Cell Line | Effective Concentration for Gene Induction | Cytotoxic Concentration (IC50) | Reference |
| Various mammalian cell lines | 100 - 1000 ng/mL | Varies by cell line | |
| HeLa Tet-ORFeus | 6.3 - 100 ng/mL for significant induction | Not specified | |
| HT29 (colorectal cancer) | Not specified | Time- and concentration-dependent | |
| HEK293 | Not specified | Toxicity observed at high concentrations | |
| OVCAR8 (ovarian cancer) | Not specified | Toxicity observed at high concentrations |
Experimental Protocols
Protocol 1: Determining the Optimal Inducer Concentration (Dose-Response Curve)
Objective: To identify the lowest concentration of this compound or Doxycycline that provides maximal induction of the target gene with minimal basal expression.
Methodology:
-
Cell Seeding: Plate your Tet-inducible cell line in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow for several days of growth without becoming confluent.
-
Prepare Inducer Dilutions: Prepare a series of dilutions of this compound or Doxycycline in your cell culture medium. A suggested range to test is 0, 1, 10, 50, 100, 500, and 1000 ng/mL. The "0 ng/mL" sample will serve as your control for leaky expression.
-
Induction: Replace the medium in your cell plates with the medium containing the different concentrations of the inducer.
-
Incubation: Incubate the cells for a period sufficient for transcription and translation of your gene of interest (typically 24-48 hours). The optimal incubation time may need to be determined empirically.
-
Analysis: Harvest the cells and quantify the expression of your gene of interest. This can be done at the mRNA level (RT-qPCR) or the protein level (Western blot, flow cytometry for fluorescent reporters, or an appropriate activity assay).
-
Data Interpretation: Plot the level of gene expression against the inducer concentration. The optimal concentration is the lowest one that gives a maximal or near-maximal induction with a minimal increase in expression in the "0 ng/mL" control.
Protocol 2: Assessing Off-Target Gene Expression via RNA-Sequencing
Objective: To identify genome-wide changes in gene expression in response to inducer treatment, independent of the intended target gene induction.
Methodology:
-
Experimental Design:
-
Cell Lines: Use both your parental cell line (without the Tet-inducible construct) and your engineered cell line.
-
Conditions: For each cell line, have two treatment groups: "untreated" (no inducer) and "treated" with the optimal concentration of this compound or Doxycycline determined from your dose-response curve.
-
Replicates: Use a minimum of three biological replicates for each condition to ensure statistical power.
-
-
Cell Treatment and RNA Extraction:
-
Culture and treat the cells as per your experimental plan for the desired duration.
-
Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Ensure the RNA integrity is high (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. Standard protocols include poly(A) selection for mRNA enrichment.
-
Sequence the libraries on a next-generation sequencing platform. The required sequencing depth will depend on the complexity of the transcriptome and the desired sensitivity.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Compare the gene expression profiles of the treated versus untreated samples for the parental cell line. This comparison will reveal the off-target effects of the inducer itself. You can also compare the treated parental cells to the treated engineered cells to isolate the effects of your gene of interest.
-
Visualizations
Caption: The Tet-On inducible gene expression system.
Caption: Workflow for troubleshooting leaky gene expression.
References
Proper storage and handling of 4-Epidoxycycline to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 4-Epidoxycycline to maintain its activity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is the C4-epimer of doxycycline. It is commonly used as an inducer in tetracycline-inducible (Tet-On) and a repressor in tetracycline-repressible (Tet-Off) gene expression systems. A key advantage of this compound is that it was developed to have fewer off-target effects on mitochondrial health compared to its parent compound, doxycycline.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[2][3] When stored under these conditions, it is expected to be stable for at least two years.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is slightly soluble in DMSO and methanol.[2] For a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile, high-purity DMSO. Mix thoroughly by vortexing until the powder is completely dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: How long are this compound solutions stable?
A4: The stability of this compound in solution is influenced by factors such as the solvent, pH, temperature, and light exposure. While specific quantitative data for this compound is limited, studies on its parent compound, doxycycline, indicate that aqueous solutions are light-sensitive and should be freshly prepared or used within 24-48 hours when stored at 4°C in the dark. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C.
Q5: Can I use doxycycline instead of this compound in my Tet-system experiments?
A5: While both doxycycline and this compound can regulate Tet-inducible systems, this compound is often preferred to minimize off-target effects. Doxycycline has been shown to potentially impact mitochondrial function, which could confound experimental results. Therefore, if your research involves sensitive cellular pathways, particularly those related to metabolism or mitochondrial biology, this compound is the recommended choice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no induction of gene expression in Tet-On system | Degraded this compound: Improper storage or handling of the compound or its solutions. | - Ensure this compound powder is stored at -20°C. - Prepare fresh stock solutions in DMSO and store in single-use aliquots at -20°C. - Avoid repeated freeze-thaw cycles. - Protect solutions from light. |
| Suboptimal concentration: The concentration of this compound is too low to effectively induce the system. | - Perform a dose-response curve to determine the optimal concentration for your cell line (typically in the range of 10-1000 ng/mL). | |
| Issues with the cell line: Problems with the integration or expression of the Tet-transactivator or the response element. | - Verify the integrity of your Tet-On cell line using a control plasmid (e.g., a TRE-driven reporter gene). - Generate and screen new stable cell lines. | |
| "Leaky" or high basal expression in the absence of inducer | Serum contamination: Some lots of fetal bovine serum (FBS) can contain tetracycline or its derivatives. | - Use a tetracycline-free certified FBS for all cell culture experiments involving Tet-inducible systems. |
| Intrinsic leakiness of the promoter: The minimal promoter in the tetracycline response element (TRE) may have some basal activity. | - Screen multiple stable clones to find one with the lowest basal expression. - Consider using a "tighter" Tet-inducible system with a lower basal activity promoter. | |
| Cell toxicity or unexpected phenotypes | Off-target effects: Although less pronounced than with doxycycline, high concentrations of this compound might still have some cellular effects. | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - Include a control group of the parental cell line (not expressing the Tet-transactivator) treated with the same concentration of this compound to assess for non-specific effects. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). |
Quantitative Stability Data
Table 1: Stability of Doxycycline Powder at Different Temperatures
| Temperature | Duration | Doxycycline Remaining (%) |
| -20°C | 90 days | >99% |
| 5°C | 90 days | ~99% |
| 25°C | 90 days | ~100% |
| 40°C | 90 days | ~97% |
| 70°C | 90 days | ~62% |
| Data adapted from a study on doxycycline hyclate stability. |
Table 2: Degradation of Doxycycline in Solution Exposed to Light and Heat
| Condition | Duration | Doxycycline Reduction (%) |
| Daylight at 40°C | 5.5 days | 5.3% |
| Data from a study on doxycycline degradation in an aqueous/acetonitrile solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol for Assessing the Stability of this compound by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters may need to be optimized for your system.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 4.0 with orthophosphoric acid) in a ratio of approximately 40:60 (v/v). The optimal ratio may need to be determined empirically.
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent and store them under the conditions to be tested (e.g., different temperatures, light exposure). At specified time points, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/phosphate buffer mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325-350 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the peak area of this compound in the test samples to that of the initial time point or a freshly prepared standard to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow of the Tet-On inducible gene expression system.
Caption: Workflow of the Tet-Off repressible gene expression system.
References
Technical Support Center: Utilizing 4-Epidoxycycline to Mitigate Intestinal Inflammation in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using 4-Epidoxycycline to potentially avoid intestinal inflammation in mouse experiments. This guidance is particularly relevant for studies employing tetracycline-inducible systems where doxycycline is commonly used but its antibiotic effects can be a confounding factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from doxycycline?
A1: this compound is a hepatic metabolite of doxycycline.[1] A key difference is that this compound has been reported to lack the antibiotic activity of doxycycline in mice.[1] This makes it a potentially valuable tool for controlling gene expression in tetracycline-inducible (Tet-On/Tet-Off) mouse models without disrupting the gut microbiota, which can be a significant cause of intestinal inflammation and experimental variability.[1][2][3]
Q2: Why is avoiding gut microbiota disruption important in intestinal inflammation studies?
A2: The gut microbiota plays a crucial role in maintaining intestinal homeostasis. Antibiotics like doxycycline can cause dysbiosis, an imbalance in the gut microbial community. This dysbiosis can lead to decreased microbial richness and diversity, which has been linked to an increased susceptibility to intestinal inflammation and can confound the results of studies on inflammatory bowel disease (IBD). Doxycycline administration in mice has been shown to significantly alter the fecal microbiota, an effect that can persist even after treatment is discontinued.
Q3: What are the potential anti-inflammatory mechanisms of tetracycline analogs like this compound?
A3: While research specifically on this compound's anti-inflammatory properties is limited, tetracyclines as a class are known to possess non-antibiotic, anti-inflammatory effects. These mechanisms, which may be shared by this compound, include:
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Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines can inhibit MMPs, which are enzymes that contribute to tissue breakdown during inflammation.
-
Modulation of Cytokine Production: They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Inhibition of Inflammatory Cell Migration: Tetracyclines can inhibit the migration of neutrophils to sites of inflammation.
-
Suppression of Nitric Oxide Synthase (iNOS): By inhibiting iNOS activity, they can reduce the production of nitric oxide, a mediator of inflammation.
Q4: Can this compound be used to control gene expression in Tet-inducible systems as effectively as doxycycline?
A4: Yes, studies have shown that this compound is as efficient as doxycycline in controlling gene expression in both Tet-Off and Tet-On systems in vitro and in vivo. It has been demonstrated to effectively switch gene expression at comparable concentrations to doxycycline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected signs of intestinal inflammation (e.g., weight loss, diarrhea) in control mice receiving this compound. | 1. Contamination of this compound with doxycycline.2. Underlying susceptibility of the mouse strain to gut disturbances.3. Other experimental stressors. | 1. Verify the purity of the this compound compound.2. Ensure the use of specific pathogen-free (SPF) mice and consider a different, less sensitive strain if issues persist.3. Review all husbandry and experimental procedures to minimize stress. |
| Inefficient gene switching in a Tet-inducible model with this compound. | 1. Insufficient dosage or administration frequency.2. Poor bioavailability of the administered compound.3. Degradation of this compound in the drinking water. | 1. Titrate the dose of this compound. A study has shown efficacy at 7.5 mg/ml in drinking water or 10 mg/kg body weight via subcutaneous injection.2. Consider alternative administration routes such as subcutaneous injection if oral administration is not effective.3. Prepare fresh this compound solutions regularly (e.g., every 2-3 days) and protect them from light. |
| Variability in inflammatory response between mice in the same treatment group. | 1. Inconsistent consumption of medicated drinking water.2. Individual differences in gut microbiota composition at the start of the experiment.3. Gavage-related stress or injury. | 1. Monitor water intake daily for each cage. If consumption is variable, consider oral gavage for precise dosing.2. Acclimatize mice to the facility for a sufficient period before the experiment to stabilize their microbiota. Co-housing mice from different litters for a period before the experiment can also help normalize the microbiota.3. Ensure proper training in oral gavage techniques to minimize stress and physical trauma. |
Experimental Protocols
Protocol: Induction of Acute Colitis in Mice using Dextran Sulfate Sodium (DSS) with this compound Administration
This protocol describes a general procedure for inducing acute colitis in mice and administering this compound to assess its potential protective effects.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Sterile drinking water
-
Animal balance
-
Equipment for monitoring clinical signs (e.g., hemoccult test strips)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile drinking water at the desired concentration (e.g., a starting point could be similar to effective doxycycline doses, such as 2 mg/ml, but optimization may be needed). Protect the solution from light.
-
Provide the this compound solution as the sole source of drinking water to the treatment group, starting 3-5 days before DSS administration and continuing throughout the DSS treatment period. The control group should receive regular sterile drinking water.
-
-
DSS-Induced Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water.
-
On Day 0, replace the drinking water (with or without this compound) with the DSS solution.
-
Administer the DSS solution for 5-7 consecutive days.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the feces daily for each mouse.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the DSS administration period (or a predetermined endpoint), euthanize the mice.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Data Presentation: Example Disease Activity Index (DAI) Scoring
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None or gain | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive (visual) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Visualizations
Signaling Pathways in Intestinal Inflammation
The following diagram illustrates a simplified overview of key signaling pathways involved in intestinal inflammation that can be modulated by anti-inflammatory agents.
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Workflow
This diagram outlines the experimental workflow for assessing the effect of this compound on DSS-induced colitis in mice.
Caption: Workflow for DSS-induced colitis with this compound.
References
The influence of pH on the epimerization of doxycycline to 4-Epidoxycycline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxycycline and its epimerization to 4-epidoxycycline.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of doxycycline and its epimer, this compound, particularly in relation to pH-dependent stability studies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between doxycycline and this compound peaks in HPLC. | Inadequate mobile phase composition or pH. | Optimize the mobile phase. A common starting point is a mobile phase consisting of acetonitrile, water, and an acid like perchloric acid, adjusted to a pH of around 2.5.[1][2] Experiment with the acetonitrile/water ratio to improve resolution. |
| Incorrect column selection. | Use a C8 or C18 reversed-phase column. A µ-Bondapak C8 column (4.6 x 150-mm, 5-µm particle size) has been shown to be effective.[1] | |
| Column temperature is not optimal. | Set the column temperature to around 27°C.[1] | |
| Unexpectedly high levels of this compound in samples. | The pH of the sample solution is too high. | Doxycycline is more prone to epimerization at a pH above 3. Ensure the pH of your sample and standards is maintained at a low pH (e.g., pH 2.5) to minimize epimerization before analysis. Acidification of water has been reported to greatly improve doxycycline's stability.[3] |
| High storage temperature of solutions. | Store doxycycline solutions at low temperatures (e.g., 4°C) and protect from light to minimize degradation. | |
| Variable and inconsistent results in stability studies. | Inconsistent pH of buffer solutions. | Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter. |
| Fluctuation in HPLC system performance. | Equilibrate the HPLC system thoroughly with the mobile phase before injecting samples. Run system suitability tests (e.g., check for retention time stability, peak area precision, and resolution) before and during the analytical run. | |
| Presence of unknown peaks in the chromatogram. | Degradation of doxycycline into other byproducts. | Besides this compound, other degradation products like metacycline and 6-epidoxycycline can form, especially under stress conditions like high temperature. Consider using a diode array detector (DAD) to obtain UV spectra of the unknown peaks for identification. |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter all solutions before use. | |
| Doxycycline peak tailing. | Silanol interactions with the column. | Use a column with end-capping or add a competing base like triethylamine to the mobile phase in small concentrations. |
| Overloading of the column. | Reduce the injection volume or the concentration of the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the epimerization of doxycycline to this compound?
The primary factor is pH. The stability of doxycycline is pH-dependent, with epimerization to this compound being more pronounced in solutions with a pH greater than 3.
Q2: What is the expected equilibrium between doxycycline and this compound?
The equilibrium is pH-dependent. One study has shown that at a pH of 3.2, the equilibrium mixture can contain up to 55% of the 4-epimer.
Q3: At what pH is doxycycline most stable?
Doxycycline is more stable in acidic conditions. Acidification of aqueous solutions has been shown to significantly improve its stability.
Q4: How can I prevent the epimerization of doxycycline during sample preparation and analysis?
To minimize epimerization, it is crucial to maintain a low pH (ideally around 2.5) for all solutions, including sample diluents and the HPLC mobile phase. Additionally, samples should be stored at refrigerated temperatures and protected from light.
Q5: What are the typical HPLC conditions for separating doxycycline and this compound?
A common method involves a C8 or C18 reversed-phase column with a mobile phase of acetonitrile and water containing an acid (e.g., perchloric acid) to maintain a low pH (around 2.5). Detection is typically performed using a UV detector at 350 nm.
Quantitative Data Summary
The following table summarizes the quantitative data on the stability of doxycycline under different pH and temperature conditions.
| pH | Temperature (°C) | Doxycycline Remaining (%) | This compound Formed (%) | Notes |
| 2.6 | Room Temperature | Stable for at least 14 days | Not specified | Acidified reverse osmosis water. |
| 3.2 | Not specified | 45 | 55 | Equilibrium reached. |
| 6.0 | Room Temperature | Stable for 7 days, then declined | Not specified | Reverse osmosis water. |
| Not specified | 70 | Significant degradation | Metacycline and 6-epidoxycycline also identified as degradation products. | After 90 days. |
Experimental Protocols
Protocol 1: HPLC Analysis of Doxycycline and this compound
This protocol is a general guideline for the separation and quantification of doxycycline and this compound using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Doxycycline Hyclate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Sodium hydroxide (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C8 column (e.g., µ-Bondapak C8, 4.6 x 150-mm, 5-µm particle size)
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Prepare a mixture of acetonitrile and water (e.g., 26:74 v/v).
-
Add perchloric acid to the mixture (e.g., 0.25% v/v).
-
Adjust the pH of the mobile phase to 2.5 with a sodium hydroxide solution.
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
4. Preparation of Standard Solutions:
-
Accurately weigh and dissolve doxycycline hyclate and this compound reference standards in the mobile phase to prepare stock solutions.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range.
5. Preparation of Sample Solutions:
-
Dissolve the sample containing doxycycline in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Column: µ-Bondapak C8 (4.6 x 150-mm, 5-µm particle size)
-
Mobile Phase: Acetonitrile:Water:Perchloric Acid (e.g., 26:74:0.25 v/v/v), pH 2.5
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 20 µL
7. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of doxycycline and this compound based on their retention times compared to the standards.
-
Quantify the amounts of doxycycline and this compound in the samples by comparing their peak areas with the calibration curve generated from the standard solutions.
Visualizations
Caption: pH Influence on Doxycycline-Epimer Equilibrium.
References
Solubility of 4-Epidoxycycline in various laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 4-Epidoxycycline in various laboratory solvents. It includes a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during experimental procedures.
Solubility of this compound
The solubility of this compound can vary between different solvents. The following table summarizes the available solubility data for common laboratory solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | Forms a brown solution[1] |
| Methanol | ~1 mg/mL | [1] |
| Water | Insoluble | [1] |
| DMSO (qualitative) | Soluble[2], Slightly Soluble[3] | |
| Methanol (qualitative) | Slightly Soluble |
Note: The qualitative descriptors "soluble" and "slightly soluble" can be subjective. It is always recommended to perform preliminary solubility tests for your specific experimental conditions.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Materials:
-
This compound
-
Selected laboratory solvent(s)
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Glass vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visible to ensure that the solution is saturated.
-
-
Equilibration:
-
Seal the vial and place it on a shaker or stirrer at a constant temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vial from the shaker.
-
Allow the undissolved solid to settle.
-
To separate the supernatant from the solid, centrifuge the vial.
-
Carefully aspirate the clear supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L at the specified temperature.
-
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise when working with this compound.
Frequently Asked Questions (FAQs):
-
Q1: Why is my this compound not dissolving in water?
-
A1: this compound is reported to be insoluble in water. For aqueous solutions, consider using a co-solvent like DMSO first to create a concentrated stock solution, which can then be further diluted in your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and other biological parameters.
-
-
Q2: I observe a brown coloration when dissolving this compound in DMSO. Is this normal?
-
A2: Yes, the formation of a brown solution when dissolving this compound in DMSO at higher concentrations has been reported. This is likely a characteristic of the compound in this solvent.
-
-
Q3: How can I increase the solubility of this compound?
-
A3: To increase the solubility, you can try gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath for a short period. However, be cautious about potential degradation of the compound with excessive heat or prolonged sonication. Always verify the integrity of your compound after such treatments.
-
-
Q4: What is the primary application of this compound in research?
-
A4: this compound is primarily used as an alternative to doxycycline to control gene expression in Tet-On and Tet-Off inducible systems. A key advantage is that it lacks the antibiotic activity of doxycycline, which can be beneficial in long-term in vivo studies by avoiding disturbances to the intestinal flora.
-
-
Q5: Does this compound directly influence cell signaling pathways?
-
A5: this compound is a hepatic metabolite of doxycycline. While doxycycline has been shown to affect signaling pathways such as ERK/MAPK, the primary research application of this compound is to regulate the expression of a target gene in an inducible system (e.g., HER2) rather than direct modulation of endogenous signaling pathways. Its effect on signaling is therefore generally considered to be a consequence of the expression of the gene of interest.
-
Caption: A troubleshooting workflow for addressing common solubility challenges with this compound.
References
Technical Support Center: Derivatization and Analog Synthesis of 4-Epidoxycycline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization and analog synthesis of 4-Epidoxycycline. As a non-antibiotic epimer of doxycycline, this compound presents a unique scaffold for the development of novel therapeutic agents with functions beyond antimicrobial activity.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising starting material for analog synthesis?
A1: this compound is the C-4 epimer and a hepatic metabolite of the broad-spectrum antibiotic doxycycline. Unlike doxycycline, this compound lacks significant antibacterial activity due to the change in stereochemistry at the C-4 position, which is crucial for binding to the bacterial ribosome. However, it retains the ability to interact with other biological targets, making it an attractive starting point for the synthesis of novel derivatives with potentially new therapeutic applications, such as anti-inflammatory or anti-cancer agents, without the concern of antibiotic resistance.
Q2: What are the key reactive sites on the this compound molecule for derivatization?
A2: The primary sites for derivatization on the this compound scaffold, similar to other tetracyclines, are the phenolic D-ring (positions C-7, C-8, and C-9) and the enone system of the A-ring. The C-4 dimethylamino group can also be removed to create a scaffold for further modifications. Modifications at the C-2 carboxamide group are also possible.
Q3: What are the general strategies for modifying the D-ring of this compound?
A3: A common strategy involves electrophilic aromatic substitution on the electron-rich D-ring. This can be achieved through reactions like nitration or halogenation (e.g., iodination) at the C-7 and/or C-9 positions. The introduced functional groups, such as an iodo group, can then serve as a handle for further modifications, for instance, through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings, to introduce a variety of substituents.
Q4: Are there any specific considerations for protecting groups when working with this compound?
A4: Yes, the tetracycline scaffold has multiple reactive functional groups, including hydroxyls, a dimethylamino group, and an enone system, which may require protection depending on the desired reaction conditions. For instance, the hydroxyl groups on the A, B, and C rings can be protected as silyl ethers (e.g., TBS, TIPS) or other acid-labile protecting groups. The choice of protecting group strategy is crucial to avoid unwanted side reactions. Orthogonal protecting group strategies can be employed to allow for the selective deprotection of specific functional groups.
Q5: What are the recommended methods for the purification of this compound analogs?
A5: High-performance liquid chromatography (HPLC) is the most common and effective method for the purification of tetracycline analogs. Reversed-phase columns (e.g., C8 or C18) with acidic mobile phases (often containing trifluoroacetic acid or formic acid) are typically used to achieve good separation of the parent compound, its derivatives, and any impurities.
Troubleshooting Guides
Problem 1: Low Yield in D-Ring Functionalization (e.g., Iodination)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | The stereochemistry at C-4 in this compound might influence the accessibility of the D-ring. Consider using a smaller, more reactive electrophile or optimizing the reaction temperature and time. | Improved conversion to the desired product. |
| Substrate Degradation | Tetracyclines can be sensitive to harsh reaction conditions. Perform the reaction at lower temperatures and monitor the progress closely using TLC or LC-MS to minimize degradation. Ensure the use of high-purity, dry solvents. | Reduced formation of degradation byproducts and improved yield of the target molecule. |
| Incomplete Reaction | The reaction may not have reached completion. Try increasing the reaction time or the stoichiometry of the iodinating reagent (e.g., N-iodosuccinimide). | Higher conversion of the starting material. |
Problem 2: Poor Reproducibility in Cross-Coupling Reactions (Suzuki/Sonogashira)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning | The tetracycline scaffold can chelate metal ions, potentially poisoning the palladium catalyst. Use a higher catalyst loading or add a chelating agent scavenger. Ensure all glassware is scrupulously clean. | Consistent and improved reaction yields. |
| Poor Solubility | This compound and its derivatives may have limited solubility in common organic solvents. Screen a variety of solvents or solvent mixtures (e.g., DMF, dioxane, toluene) to find optimal conditions. | Homogeneous reaction mixture and improved reaction kinetics. |
| Base Incompatibility | The choice of base is critical for the success of cross-coupling reactions. If standard bases (e.g., K₂CO₃, Cs₂CO₃) are not effective, consider using alternative bases like organic amines (e.g., triethylamine, DIPEA). | Successful cross-coupling and formation of the desired analog. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Starting Material | The polarity of the product may be very similar to the starting this compound. Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18). | Baseline separation of the product from the starting material. |
| Presence of Multiple Byproducts | Incomplete reactions or side reactions can lead to a complex mixture. Before purification, perform an aqueous workup to remove inorganic salts. A preliminary purification by flash chromatography might be necessary to remove major impurities before final HPLC purification. | A cleaner sample for HPLC injection, leading to better purification. |
| Product Instability on Silica Gel | Tetracyclines can be unstable on normal-phase silica gel. If using flash chromatography, consider using deactivated silica gel or a different stationary phase like alumina. | Minimized degradation of the product during purification. |
Experimental Protocols
Note: The following protocols are adapted from methodologies used for the derivatization of doxycycline and other tetracycline analogs. Researchers should perform small-scale test reactions to optimize conditions for this compound.
Protocol 1: Iodination of the D-Ring of this compound
This procedure is adapted from the iodination of 4-des-N-dimethylaminodoxycycline.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as trifluoroacetic acid or a mixture of dichloromethane and trifluoroacetic acid under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel or by preparative HPLC.
Quantitative Data (Hypothetical, based on similar reactions):
| Product | Yield (%) |
| 9-Iodo-4-epidoxycycline | 60-75% |
| 7-Iodo-4-epidoxycycline | 10-20% |
| 7,9-Diiodo-4-epidoxycycline | 5-10% |
Protocol 2: Suzuki Cross-Coupling of Iodo-4-epidoxycycline
This procedure is a general protocol adaptable for Suzuki coupling on the tetracycline scaffold.
-
Reaction Setup: In a reaction vessel, combine iodo-4-epidoxycycline (1 equivalent), the desired boronic acid or boronate ester (1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture to 80-100°C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography or preparative HPLC to obtain the desired analog.
Visualizations
Caption: A generalized workflow for the derivatization of this compound.
Caption: A simplified logic diagram for troubleshooting low reaction yields.
References
Validation & Comparative
4-Epidoxycycline vs. Doxycycline: A Comparative Guide for Inducible Gene Expression
For researchers utilizing tetracycline-inducible (Tet) gene expression systems, the choice of the inducing agent is critical for obtaining reliable and reproducible results. Doxycycline (Dox) has long been the standard; however, its antibiotic properties and off-target effects can be significant drawbacks. An alternative, 4-epidoxycycline (4-ED), offers comparable efficacy in gene induction with a more favorable side-effect profile. This guide provides an objective comparison of these two molecules, supported by experimental data, to aid researchers in selecting the optimal inducer for their studies.
At a Glance: Key Differences
| Feature | This compound | Doxycycline |
| Gene Induction Efficacy | Similarly efficient to doxycycline in both Tet-On and Tet-Off systems. | The long-standing standard for potent and efficient gene induction. |
| Antibiotic Activity | Lacks antibiotic activity, preserving gut microbiota in in vivo studies. | Potent broad-spectrum antibiotic, which can disrupt gut flora and lead to antibiotic resistance. |
| Off-Target Effects | Fewer off-target effects on mitochondrial health and global gene expression. | Known to impair mitochondrial function and alter cellular metabolism, leading to significant off-target gene expression changes. |
| Primary Application | Ideal for in vivo studies and experiments where off-target effects are a major concern. | Widely used for in vitro and in vivo studies, but requires careful consideration of its side effects. |
Performance in Gene Expression Systems
Both this compound and doxycycline effectively regulate gene expression in the widely used Tet-On and Tet-Off systems. These systems rely on a tetracycline-controlled transactivator protein (tTA or rtTA) that binds to a tetracycline response element (TRE) in the promoter of the gene of interest, thereby controlling its transcription.
The Tet-Off System
In the Tet-Off system, the tTA protein is active and drives gene expression in the absence of an inducer. The addition of doxycycline or this compound causes a conformational change in tTA, preventing it from binding to the TRE and thus switching gene expression off.[1][2][3]
Caption: Mechanism of the Tet-Off gene expression system.
The Tet-On System
Conversely, in the Tet-On system, the reverse tTA (rtTA) protein can only bind to the TRE and activate gene expression in the presence of an inducer like doxycycline or this compound.[1][2]
Caption: Mechanism of the Tet-On gene expression system.
Experimental Data: A Head-to-Head Comparison
In Vitro and In Vivo Efficacy
A key study directly compared the effectiveness of this compound and doxycycline in regulating the expression of the oncogene HER2 in both cell culture and a conditional mouse model. The results demonstrated that both compounds were "similarly efficient" at switching HER2 expression on and off.
Table 1: Comparison of this compound and Doxycycline in a HER2-Expressing Mouse Model
| Treatment | Administration Route | Concentration/Dosage | Outcome |
| Doxycycline (Positive Control) | Drinking Water | 7.5 mg/ml | >95% tumor remission within 7 days |
| This compound | Drinking Water | 7.5 mg/ml | >95% tumor remission within 7 days |
| This compound | Subcutaneous Injection | 10 mg/kg body weight | >95% tumor remission within 7 days |
| Anhydrotetracycline (Positive Control) | Subcutaneous Injection | 10 mg/kg | >95% tumor remission within 7 days |
This study highlights that this compound can be used as a direct substitute for doxycycline in terms of inducing gene expression, with the significant advantage of lacking antibiotic activity. This is particularly crucial for long-term in vivo studies where the antibiotic effects of doxycycline can lead to an imbalance in the intestinal flora, causing side effects like diarrhea and colitis.
Off-Target Effects on Global Gene Expression
While doxycycline is an effective inducer, it can also cause unintended changes in global gene expression. A study using RNA sequencing (RNA-seq) in the yeast Saccharomyces cerevisiae quantified the off-target effects of tetracycline, doxycycline, and this compound. The results showed that doxycycline elicited the most significant changes in the transcriptome.
Table 2: Differentially Expressed Genes in S. cerevisiae in Response to Tetracycline Derivatives
| Treatment | Number of Upregulated Genes | Number of Downregulated Genes | Total Differentially Expressed Genes |
| Tetracycline | 25 | 12 | 37 |
| Doxycycline | 48 | 34 | 82 |
| This compound | 18 | 15 | 33 |
These findings suggest that this compound is a more specific inducer of the Tet system with fewer confounding off-target effects on global gene expression. Doxycycline's impact on cellular metabolism, including the inhibition of mitochondrial protein synthesis, has been documented in several studies and can confound experimental results.
Experimental Protocols
The following are generalized protocols based on methodologies from the cited literature for comparing the effects of this compound and doxycycline.
In Vitro Gene Expression Analysis
Objective: To compare the dose-response and efficacy of this compound and doxycycline in regulating the expression of a target gene in a mammalian cell line engineered with a Tet-inducible system.
Materials:
-
Mammalian cell line containing a Tet-On or Tet-Off system for a gene of interest (e.g., HER2-expressing MCF-7 cells).
-
Doxycycline and this compound stock solutions.
-
Standard cell culture reagents.
-
Reagents for protein extraction and Western blotting or RNA extraction and qRT-PCR.
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in multi-well plates.
-
Induction: The following day, treat the cells with a range of concentrations of doxycycline and this compound (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Incubation: Incubate the cells for a predetermined time to allow for gene expression changes (e.g., 24-48 hours).
-
Sample Collection: Harvest the cells for protein or RNA analysis.
-
Analysis:
-
Western Blotting: Analyze the expression of the target protein. Use an antibody specific to the protein of interest and a loading control (e.g., β-actin or GAPDH).
-
qRT-PCR: Analyze the mRNA levels of the target gene. Normalize to a housekeeping gene.
-
In Vivo Gene Expression and Phenotypic Analysis
Objective: To compare the in vivo efficacy of this compound and doxycycline in regulating gene expression and influencing a biological outcome in a transgenic mouse model.
Materials:
-
Transgenic mouse model with a Tet-inducible system (e.g., MMTV-rtTA/tetO-HER2 mice).
-
Doxycycline and this compound for administration.
-
Methods for drug delivery (e.g., in drinking water, feed, or via injection).
Procedure:
-
Animal Cohorts: Divide the mice into experimental groups (e.g., no treatment, doxycycline treatment, this compound treatment).
-
Induction: Administer the inducing agents. For example, provide doxycycline or this compound in the drinking water at a concentration of 7.5 mg/ml.
-
Monitoring: Monitor the animals for the desired phenotype. In the case of the HER2 model, this would involve measuring tumor volume.
-
Sample Collection: At the end of the experiment, collect tissues for analysis of gene and protein expression to confirm the induction or repression of the target gene.
Caption: A generalized experimental workflow for comparing inducers.
Conclusion and Recommendation
For researchers utilizing Tet-inducible gene expression systems, this compound presents a compelling alternative to doxycycline. It offers comparable efficiency in gene regulation without the confounding antibiotic effects and with a demonstrably lower impact on global gene expression and mitochondrial function.
This compound is the superior choice for:
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In vivo studies, particularly long-term experiments, where maintaining the integrity of the gut microbiome is essential.
-
Studies on cellular metabolism, mitochondrial function, or other pathways that are known to be affected by doxycycline.
-
Experiments requiring high specificity with minimal off-target transcriptional changes.
Doxycycline remains a viable option for many applications, especially for short-term in vitro experiments where its side effects may be less pronounced or can be adequately controlled for. However, researchers should be aware of its potential to influence experimental outcomes beyond the intended gene regulation.
References
Validating Tet-On System Performance: A Comparative Guide to 4-Epidoxycycline and Doxycycline Induction
For researchers, scientists, and drug development professionals leveraging the powerful Tet-On inducible gene expression system, the choice of inducer is a critical parameter that can influence experimental outcomes. While doxycycline has traditionally been the inducer of choice, its analog, 4-Epidoxycycline (4-ED), presents a compelling alternative. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most appropriate inducer for your research needs.
Executive Summary
The Tet-On system offers temporal and dose-dependent control of gene expression, activated by the binding of tetracycline or its derivatives to the reverse tetracycline transactivator (rtTA) protein. Doxycycline, a potent activator, is widely used but retains its antibiotic properties, which can be a confounding factor in sensitive experimental systems. This compound, a stereoisomer of doxycycline, has emerged as a viable alternative that is reported to be similarly efficient in inducing the Tet-On system while lacking antibiotic activity.[1] This key difference can be advantageous in studies where the microbiome or cellular metabolism might be affected by antibacterial compounds.
Performance Comparison: this compound vs. Doxycycline
While direct quantitative comparisons of dose-response and induction kinetics are not extensively available in the literature, existing studies indicate a comparable efficiency between the two inducers.
Key Performance Parameters
| Parameter | This compound (4-ED) | Doxycycline (Dox) | Key Considerations |
| Induction Efficiency | Reported to be similarly efficient to doxycycline in both in vitro and in vivo models for Tet-On and Tet-Off systems.[1] | The well-established and potent inducer for the Tet-On system. | The choice between the two may not hinge on induction potency but on other biological properties. |
| Antibiotic Activity | Lacks significant antibiotic activity.[1] | Possesses broad-spectrum antibiotic activity. | 4-ED is preferable for experiments sensitive to antibiotic effects, such as microbiome studies or long-term in vivo experiments where gut flora perturbation is a concern. |
| Off-Target Effects | Potentially fewer off-target effects on mitochondrial health compared to doxycycline. | Can alter cellular metabolism, including glycolysis and oxygen consumption, and may impact cell proliferation in a dose-dependent manner.[2][3] | For studies focusing on cellular metabolism or proliferation, 4-ED may offer a cleaner experimental background. |
| Cytotoxicity | Limited specific data available on cytotoxicity. | Can induce cytotoxic effects at higher concentrations and longer exposure times. | It is crucial to determine the optimal, non-toxic concentration for both inducers in the specific cell line and experimental conditions being used. |
Signaling Pathway and Experimental Workflow
To visually conceptualize the Tet-On system and a typical validation workflow, the following diagrams are provided.
Caption: Tet-On System Signaling Pathway.
Caption: Experimental Workflow for Comparing Inducers.
Experimental Protocols
To rigorously validate and compare the performance of this compound and Doxycycline, a detailed experimental protocol is essential. The following outlines a generalizable approach using a reporter gene, such as luciferase, for quantitative analysis.
Objective: To quantitatively compare the dose-response and induction kinetics of this compound and Doxycycline in a Tet-On inducible cell line.
Materials:
-
Tet-On stable cell line expressing a reporter gene (e.g., Firefly Luciferase)
-
Cell culture medium and supplements (serum should be tetracycline-free)
-
Doxycycline hyclate (stock solution, e.g., 1 mg/mL in sterile water)
-
This compound (stock solution, e.g., 1 mg/mL in sterile water)
-
Multi-well cell culture plates (e.g., 96-well, 24-well)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
-
Reagents for cytotoxicity assay (e.g., MTT, LDH)
Procedure:
-
Cell Seeding:
-
Culture the Tet-On reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh, tetracycline-free medium.
-
Seed the cells into multi-well plates at a density that will not lead to overgrowth during the experiment.
-
-
Induction:
-
Dose-Response: Prepare serial dilutions of Doxycycline and this compound in culture medium. A suggested range is 0, 1, 10, 50, 100, 500, and 1000 ng/mL.
-
Induction Kinetics: Use a fixed, optimal concentration of each inducer (determined from the dose-response experiment) and incubate for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Replace the existing medium in the wells with the medium containing the respective concentrations of the inducers. Include uninduced control wells (0 ng/mL).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified CO2 incubator for the desired duration.
-
-
Cell Lysis:
-
After the incubation period, remove the medium and wash the cells with PBS.
-
Add the appropriate lysis buffer as per the luciferase assay kit manufacturer's instructions.
-
Incubate for the recommended time to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay (Parallel Experiment):
-
In a separate plate, treat the cells with the same concentrations of inducers.
-
At the end of the incubation period, perform a cytotoxicity assay (e.g., MTT or LDH) according to the manufacturer's protocol to assess the impact of the inducers on cell viability.
-
-
Data Analysis:
-
Dose-Response Curve: Plot the relative luminescence units (RLU) against the concentration of each inducer.
-
Induction Kinetics: Plot the RLU against the incubation time for each inducer.
-
Fold Induction: Calculate the fold induction by dividing the RLU of induced samples by the RLU of uninduced samples.
-
Normalize the luciferase data to cell viability data from the cytotoxicity assay to account for any potential toxic effects of the inducers.
-
Conclusion
This compound stands out as a valuable alternative to doxycycline for inducing the Tet-On system, primarily due to its lack of antibiotic activity and potentially reduced off-target effects on cellular metabolism. While current evidence suggests a similar induction efficiency, researchers are encouraged to perform their own validation experiments, following the protocol outlined above, to determine the optimal inducer and concentration for their specific experimental system. This will ensure the generation of robust and reliable data, free from the confounding variables that can arise from the biological activity of the inducer itself.
References
- 1. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 3. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of 4-Epidoxycycline and Anhydrotetracycline in Gene Expression Control
In the realm of inducible gene expression systems, crucial for advancing research in functional genomics and drug development, the choice of an effective and minimally disruptive inducing agent is paramount. This guide provides a detailed comparison of the in vivo efficacy of two such agents, 4-Epidoxycycline and anhydrotetracycline, focusing on their performance in a conditional mouse tumor model. The data presented herein is derived from key experimental studies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate compound for their research needs.
Executive Summary
Both this compound and anhydrotetracycline demonstrate high and comparable in vivo efficacy in regulating gene expression within a tetracycline-controlled system. In a study utilizing a conditional mouse model where the expression of the HER2 oncogene was controlled by a Tet-Off system, both compounds induced a tumor remission of over 95% within seven days. A notable advantage of this compound is its lack of antibiotic activity, which circumvents potential side effects associated with gut microbiota disruption.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the quantitative data from a pivotal study comparing the in vivo efficacy of this compound and anhydrotetracycline against the commonly used inducer, doxycycline. The experiment utilized a conditional mouse model with tumors expressing the HER2 oncogene under the control of a tetracycline-responsive promoter (Tet-Off).
| Compound | Administration Route | Dosage | Tumor Remission (after 7 days) |
| This compound | Drinking Water | 7.5 mg/ml | > 95% |
| This compound | Subcutaneous (s.c.) | 10 mg/kg body weight | > 95% |
| Anhydrotetracycline | Subcutaneous (s.c.) | 10 mg/kg body weight | > 95% |
| Doxycycline (Positive Control) | Drinking Water | 7.5 mg/ml | > 95% |
Experimental Protocols
The following is a detailed methodology for the key in vivo experiments cited in this guide, based on the study by Eger et al. (2004) and supplemented with details from a related study by Rohde et al. (2003) which utilized the same cell line and a similar model.
Animal Model and Tumor Induction
-
Animal Strain: Athymic nude mice were used for this study. These mice lack a thymus gland, resulting in a compromised immune system that cannot reject foreign tissue, making them suitable for xenograft studies.
-
Cell Line: A murine fibroblast cell line, NIH3T3, was genetically engineered to conditionally express the human HER2/neu oncogene under the control of a tetracycline-responsive promoter (NIH3T3-her2). In this Tet-Off system, the HER2 gene is actively transcribed in the absence of a tetracycline-class drug.
-
Tumor Induction:
-
NIH3T3-her2 cells were cultured to a near-confluent state.
-
A cell suspension was prepared in a suitable sterile medium (e.g., PBS).
-
A total of 2 x 10^6 NIH3T3-her2 cells in a volume of 100 µL were injected subcutaneously into the flank of each nude mouse.
-
The mice were monitored regularly for tumor growth.
-
Drug Administration
-
Preparation of this compound and Doxycycline for Oral Administration: The compounds were dissolved in the drinking water at a concentration of 7.5 mg/ml.
-
Preparation of this compound and Anhydrotetracycline for Subcutaneous Injection: The compounds were prepared in a sterile solution suitable for subcutaneous injection at a concentration that would allow for a dosage of 10 mg/kg of body weight.
-
Treatment Initiation: Treatment was initiated when the tumors reached a mean volume of approximately 1.6 cm³.
Efficacy Endpoint Measurement
-
Tumor Volume Measurement: Tumor size was measured at regular intervals using a caliper. The tumor volume was calculated using the formula: Volume = (length x width²) / 2 .
-
Efficacy Assessment: The primary endpoint for efficacy was the percentage of tumor remission, calculated by comparing the tumor volume before and after the 7-day treatment period.
Mandatory Visualization
Signaling Pathway: Tet-Off Gene Expression System
The following diagram illustrates the mechanism of the Tet-Off system used in the described in vivo model. In the absence of an effector molecule like this compound or anhydrotetracycline, the tetracycline transactivator (tTA) protein binds to the tetracycline response element (TRE) in the promoter region of the target gene (HER2), leading to its transcription. When the effector molecule is introduced, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thereby switching off the expression of the target gene.
A Head-to-Head Battle of Inducers: 4-Epidoxycycline vs. Doxycycline for Gene Expression Control
A detailed comparison for researchers, scientists, and drug development professionals on the quantitative aspects of gene induction using 4-Epidoxycycline and Doxycycline in tetracycline-inducible systems.
In the realm of inducible gene expression, the tetracycline (Tet) system stands as a cornerstone, offering precise temporal control over gene activity. The most common effector molecule, doxycycline (Dox), is widely used to activate (Tet-On) or suppress (Tet-Off) gene expression. However, its inherent antibiotic properties can lead to undesirable off-target effects, a significant concern in sensitive experimental setups and for in vivo studies. This has led to the exploration of alternatives, with this compound (4-ED), a non-antibiotic metabolite of doxycycline, emerging as a promising candidate. This guide provides a quantitative comparison of these two inducers, supported by available experimental evidence, to aid researchers in selecting the optimal compound for their specific needs.
At a Glance: Key Differences and Performance
While direct side-by-side quantitative data on dose-response and kinetics in mammalian cells is limited in publicly available literature, existing studies consistently report that this compound and Doxycycline are similarly efficient in controlling gene expression in both cell culture and mouse models.[1][2] The primary distinguishing feature of 4-ED is its lack of antibiotic activity, which translates to a significant reduction in off-target effects.
| Feature | This compound (4-ED) | Doxycycline (Dox) | Supporting Evidence |
| Gene Induction Efficacy | Similarly efficient to Doxycycline in switching gene expression on or off.[1][2] | The standard and widely used inducer for Tet-inducible systems. | [1] |
| Antibiotic Activity | Does not function as an antibiotic. | Potent broad-spectrum antibiotic. | |
| Off-Target Effects | Shown to have fewer off-target consequences on mitochondrial health. May avoid imbalances in intestinal flora. | Can induce mitonuclear protein imbalance and affect mitochondrial function. Its antibiotic activity can alter gut microbiota. | |
| In Vivo Application | A viable alternative for in vivo studies to avoid antibiotic-related side effects. | Effective in vivo, but can lead to side effects such as diarrhea and colitis due to its antibiotic nature. |
Signaling Pathway and Mechanism of Action
The tetracycline-inducible gene expression system, in its popular "Tet-On" configuration, relies on the reverse tetracycline-controlled transactivator (rtTA). In the absence of an inducer, the rtTA is inactive. Upon binding of an effector molecule like doxycycline or this compound, the rtTA undergoes a conformational change, allowing it to bind to the tetracycline response element (TRE) in the promoter region of the target gene, thereby activating transcription.
Experimental Protocols
To quantitatively compare the induction levels of this compound and Doxycycline, a standardized experimental workflow is crucial. This typically involves a reporter gene assay, such as luciferase or green fluorescent protein (GFP), under the control of a TRE promoter.
Key Experimental Workflow
The following diagram outlines a typical workflow for comparing the two inducers.
Detailed Methodologies
1. Cell Line and Plasmids:
-
Utilize a stable cell line co-expressing the reverse tetracycline-controlled transactivator (rtTA) and a reporter gene (e.g., firefly luciferase) under the control of a tetracycline response element (TRE) promoter.
-
Alternatively, co-transfect cells with plasmids encoding rtTA and the TRE-reporter construct.
2. Inducer Preparation:
-
Prepare stock solutions of Doxycycline and this compound in a suitable solvent (e.g., sterile water or ethanol) at a high concentration (e.g., 1-10 mg/mL).
-
Serially dilute the stock solutions in cell culture medium to achieve the desired final concentrations for the dose-response experiment. A typical range would be from 0.1 ng/mL to 1000 ng/mL.
3. Dose-Response Experiment:
-
Plate the cells in a multi-well format (e.g., 96-well plate) at a consistent density.
-
After allowing the cells to adhere, replace the medium with fresh medium containing the various concentrations of either Doxycycline or this compound. Include a no-inducer control.
-
Incubate the cells for a fixed period, typically 24 to 48 hours.
-
Perform the reporter assay (e.g., luciferase assay) according to the manufacturer's instructions.
-
Plot the reporter activity against the logarithm of the inducer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
4. Time-Course Experiment:
-
Plate the cells as described above.
-
Add a fixed, saturating concentration of Doxycycline or this compound (determined from the dose-response experiment) to the cells.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), lyse the cells and perform the reporter assay.
-
Plot the reporter activity against time to visualize the induction kinetics for each compound.
Conclusion and Recommendations
The available evidence strongly suggests that this compound is a highly effective and comparable alternative to Doxycycline for controlling gene expression in tetracycline-inducible systems. Its principal advantage lies in its lack of antibiotic activity, which minimizes the risk of confounding off-target effects on cellular metabolism and host physiology, particularly in long-term in vitro experiments and in vivo studies.
For researchers conducting studies where mitochondrial function, gut microbiome integrity, or long-term cellular health are critical parameters, this compound is the superior choice. While Doxycycline remains a reliable and cost-effective inducer for many standard applications, the potential for off-target effects should be carefully considered in the experimental design and data interpretation. When embarking on new experiments with tetracycline-inducible systems, it is advisable to perform a dose-response curve to determine the optimal concentration for either inducer in the specific cell type or model system being used.
References
A Side-by-Side Analysis of the Mitochondrial Toxicity of 4-Epidoxycycline and Doxycycline: A Guide for Researchers
An objective comparison for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the mitochondrial toxicity of the broad-spectrum antibiotic doxycycline and its epimer, 4-epidoxycycline. While extensive research has elucidated the mechanisms through which doxycycline impairs mitochondrial function, data on this compound remains limited. This guide synthesizes the available experimental data for doxycycline and offers a discussion on the potential mitochondrial effects of this compound based on its chemical properties.
Executive Summary
Doxycycline, a member of the tetracycline class of antibiotics, is known to exhibit mitochondrial toxicity. This is primarily attributed to its ability to inhibit mitochondrial protein synthesis, a consequence of the evolutionary similarity between mitochondrial and bacterial ribosomes. This inhibition leads to a cascade of detrimental effects, including impaired mitochondrial respiration, reduced ATP production, and increased oxidative stress.
This compound is a stereoisomer and a hepatic metabolite of doxycycline. A key structural difference at the C4 position renders it largely inactive as an antibiotic. While this suggests a potentially lower or absent interaction with mitochondrial ribosomes and consequently reduced mitochondrial toxicity, direct comparative studies are currently lacking. One study has suggested that this compound was developed to have fewer off-target consequences on mitochondrial health[1][2].
Comparative Data on Mitochondrial Toxicity
The following table summarizes the key mitochondrial toxicity parameters for doxycycline based on published experimental data. Due to a lack of direct studies, corresponding experimental data for this compound is not available and is therefore marked as "Not Available."
| Parameter | Doxycycline | This compound |
| Mechanism of Action | Inhibition of mitochondrial protein synthesis by binding to the mitochondrial ribosome.[3] | Believed to have minimal to no interaction with mitochondrial ribosomes due to stereochemical differences.[4] |
| Mitochondrial Respiration | Dose-dependent reduction in routine and maximal mitochondrial respiration, particularly affecting Complex I. | Not Available |
| Mitochondrial Membrane Potential | Decreased mitochondrial membrane potential. | Not Available |
| ATP Production | Reduced ATP levels. | Not Available |
| Reactive Oxygen Species (ROS) | Increased production of mitochondrial superoxide and intracellular ROS. | Not Available |
| Mitonuclear Protein Imbalance | Induces an imbalance between mitochondrial and nuclear-encoded proteins. | Not Available |
| Other Observed Effects | Can induce mitochondrial fragmentation. | Not Available |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of doxycycline-induced mitochondrial toxicity and the general workflow for its assessment, the following diagrams are provided.
Caption: Signaling pathway of doxycycline-induced mitochondrial toxicity.
Caption: General experimental workflow for assessing mitochondrial toxicity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the mitochondrial toxicity of doxycycline.
Measurement of Mitochondrial Respiration
-
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
-
Methodology: High-resolution respirometry (e.g., using an Oroboros O2k or a Seahorse XF Analyzer).
-
Cell Preparation: Cells are seeded in appropriate microplates and treated with varying concentrations of the test compound (e.g., doxycycline) for a specified duration.
-
Assay Medium: The cell culture medium is replaced with a substrate-limited assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose).
-
Sequential Injections: A series of mitochondrial stressors are injected sequentially to measure different parameters of respiration:
-
Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: OCR is measured in real-time. Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To measure the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
-
Methodology: Using fluorescent probes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: Cells are incubated with the fluorescent probe (e.g., TMRE) in a non-quenching mode.
-
Analysis: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
-
Determination of ATP Levels
-
Objective: To quantify the intracellular ATP concentration as a measure of cellular energy status.
-
Methodology: Luciferase-based ATP assays.
-
Cell Lysis: Treated cells are lysed to release intracellular ATP.
-
Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferin and luciferase.
-
Luminescence Measurement: The luminescence produced from the reaction of ATP with luciferin, catalyzed by luciferase, is measured using a luminometer. The light intensity is proportional to the ATP concentration.
-
Detection of Reactive Oxygen Species (ROS)
-
Objective: To measure the levels of mitochondrial and intracellular ROS.
-
Methodology: Using fluorescent probes such as MitoSOX™ Red for mitochondrial superoxide and DCFDA for general intracellular ROS.
-
Cell Treatment: Cells are treated with the test compound.
-
Probe Incubation: Cells are loaded with the specific ROS-sensitive fluorescent probe.
-
Analysis: The fluorescence intensity is quantified by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates elevated ROS levels.
-
Discussion and Conclusion
The available evidence strongly indicates that doxycycline induces mitochondrial toxicity through the inhibition of mitochondrial protein synthesis. This leads to a range of downstream effects, including impaired respiration and energy production, and increased oxidative stress. These effects have been documented across various cell types and in vivo models.
In contrast, there is a significant gap in the literature regarding the mitochondrial toxicity of this compound. However, based on its stereochemistry, it is known to have significantly reduced antibiotic activity, as the epimerization at the C4 position is understood to disrupt the spatial arrangement necessary for binding to bacterial ribosomes. Given the similarity between bacterial and mitochondrial ribosomes, it is reasonable to hypothesize that this compound would also have a much lower affinity for mitochondrial ribosomes. This would, in turn, lead to a significantly lower potential for inducing mitochondrial protein synthesis-dependent toxicity.
The use of this compound in Tet-On/Tet-Off systems for gene expression control is based on its ability to interact with the Tet-repressor protein without exerting antibiotic effects. This suggests that while it retains some biological activity, the primary mechanism of doxycycline-induced mitochondrial toxicity is likely absent.
For researchers, this presents a critical consideration: when using tetracycline-inducible systems, the choice between doxycycline and this compound could have significant implications for the mitochondrial health of the experimental model. The use of doxycycline may introduce confounding factors related to mitochondrial dysfunction, whereas this compound may offer a more specific and less toxic alternative for gene regulation.
Future research is warranted to directly compare the mitochondrial effects of this compound and doxycycline using the experimental protocols outlined in this guide. Such studies would provide valuable data for the scientific community and aid in the design of more robust and reliable experiments.
References
- 1. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide effect of tetracycline, doxycycline and this compound on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Epi Doxycycline (>70%) | LGC Standards [lgcstandards.com]
- 4. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Separation and Quantification of 4-Epidoxycycline in Doxycycline Mixtures
For researchers, scientists, and drug development professionals, the accurate separation and quantification of 4-epidoxycycline, a primary degradation product of doxycycline, is critical for ensuring the efficacy, safety, and stability of pharmaceutical formulations. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The primary methods for separating and quantifying this compound from doxycycline are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These techniques offer high resolution and sensitivity, allowing for the precise determination of both the active pharmaceutical ingredient (API) and its impurities.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various HPLC and UPLC methods developed for the analysis of doxycycline and this compound.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (Doxycycline) | Retention Time (this compound) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UPLC | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | Isocratic: 75 mM ammonium acetate, 4 mM EDTA (pH 8.8) and acetonitrile (97:3) | 1.2 | UV at 270 nm | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2] |
| UPLC | BEH C18 (2.1 mm × 100 mm, 1.7 µm) | Aqueous phase (0.1% formic acid) and organic phase (acetonitrile and methanol, 50:50, 0.1% formic acid) (85:15) | 0.35 | UV at 350 nm | 11.3 min | 10.6 min | Not specified | < 25 µg/kg | < 50 µg/kg | [3][4] |
| HPLC | CN Luna (250 × 4.6 mm, 5.0 µm) | Gradient: Water + 0.1% TFA–acetonitrile + 0.1% TFA (60:40 v/v) | 1.0 | UV at 360 nm | Not specified | Not specified | 50–100 | 2.83 | 8.59 | [5] |
| HPLC | Waters XBridge BEH C8 (150 × 4.6 mm, 3.5 µm) | Gradient: A: Phosphate buffer (pH 8.5); B: Methanol | 1.7 | UV at 270 nm | ~9.8 min | ~6.4 min | 0.5-150 (Doxycycline), 0.5-18 (this compound) | Not specified | Not specified | |
| HPLC | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | Acetonitrile:water:perchloric acid (26:74:0.25) adjusted to pH 2.5 | 1.0 | UV at 350 nm | Not specified | Not specified | 3-60 (Doxycycline) | Not specified | Not specified | |
| HPLC with Fluorescence Detection | PLRP-S polymeric column (250 x 4.6 mm, 8 µm) | Not specified | Not specified | Fluorescence | Not specified | Not specified | Not specified | < half MRL | 50 µg/kg (Doxycycline), 100 µg/kg (this compound) in kidney/liver |
MRL : Maximum Residue Limit
Experimental Protocols
Below are detailed methodologies for two common chromatographic techniques used for the separation and quantification of this compound from doxycycline.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method is noted for its rapid analysis time and high resolution.
-
Instrumentation: Waters UPLC system with a photodiode array detector.
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 55 °C.
-
Mobile Phase: Isocratic elution with a mixture of 75 mM ammonium acetate and 4 mM EDTA (pH 8.8) and acetonitrile in a ratio of 97:3 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: Not specified.
-
Run Time: Baseline separation is achieved in 6 minutes.
Sample Preparation: Forced degradation studies can be conducted by exposing a doxycycline hyclate solution to standard stress conditions such as oxidation, photolysis, and hydrolysis. For analysis of pharmaceutical formulations, dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the UPLC system.
High-Performance Liquid Chromatography (HPLC) Method
This method provides a robust and reliable separation of doxycycline and its impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters XBridge BEH C8 (150 × 4.6 mm, 3.5 µm).
-
Column Temperature: 55°C.
-
Mobile Phase:
-
Mobile Phase A: 25 mM potassium phosphate buffer with 2 mM ethylenediaminetetraacetic acid and 0.5 ml of triethylamine, adjusted to pH 8.5.
-
Mobile Phase B: Methanol.
-
A gradient program is used for the separation.
-
-
Flow Rate: 1.7 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 25 µl.
Sample Preparation: Prepare a standard stock solution of doxycycline and this compound. For assay and impurity determination in bulk drug or parenteral dosage forms, dissolve the sample in the mobile phase to a known concentration. The method has been validated for linearity in the range of 0.5-150 µg/ml for doxycycline and 0.5-18 µg/ml for this compound.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for sample analysis using chromatographic methods.
Caption: General workflow for UPLC analysis of doxycycline samples.
Caption: General workflow for HPLC analysis of doxycycline samples.
In addition to chromatographic methods, UV-Visible Spectrophotometry can be used as a simpler, more cost-effective technique for quantifying the overall degradation of doxycycline. However, this method may lack the specificity required to distinguish between doxycycline and its degradation products if their absorption spectra overlap. For definitive identification and quantification of this compound, HPLC and UPLC methods are superior. The choice between HPLC and UPLC will often depend on the specific requirements for resolution, speed, and available instrumentation. UPLC generally offers faster analysis times and higher resolution due to the use of smaller particle size columns.
References
- 1. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to 4-Epidoxycycline and Doxycycline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Epidoxycycline and Doxycycline, focusing on their distinct characteristics and applications in a research context. While a traditional bioequivalence study comparing the two is not available due to their different primary uses, this document compiles relevant experimental data to inform researchers on their respective profiles. Doxycycline is a well-established tetracycline antibiotic, whereas this compound is a hepatic metabolite of Doxycycline primarily utilized as a research tool for regulating gene expression.
Doxycycline: Pharmacokinetic Profile
Doxycycline is widely used as an antibiotic, and its pharmacokinetic properties have been extensively studied. Bioequivalence studies are crucial for ensuring that generic formulations perform similarly to the innovator product. Below is a summary of typical pharmacokinetic parameters for Doxycycline obtained from such studies.
Table 1: Pharmacokinetic Parameters of Doxycycline (100 mg oral dose)
| Parameter | Value | Description |
| AUC (0-t) (ng·h/mL) | 28,586.5 - 29,047.5 | The area under the plasma concentration-time curve from time 0 to the last measurable concentration, representing the total drug exposure over a finite period. |
| AUC (0-∞) (ng·h/mL) | 28,586.5 - 29,047.5 | The area under the plasma concentration-time curve from time 0 to infinity, representing the total drug exposure. |
| Cmax (ng/mL) | 1,613.3 - 1,715.1 | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. |
| Tmax (h) | 1.88 - 2.00 | The time at which the Cmax is observed. |
| t1/2 (h) | 16.49 - 16.75 | The elimination half-life, or the time it takes for the concentration of the drug in the plasma to be reduced by half. |
Data compiled from representative bioequivalence studies.[1]
Experimental Protocol: A Typical Doxycycline Bioequivalence Study
To determine the bioequivalence of two Doxycycline formulations, a standardized clinical trial protocol is followed.
Study Design: A typical study employs a randomized, two-period, two-sequence, single-dose, crossover design.[1][2]
Subjects: Healthy adult male volunteers are commonly recruited.[1][2] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.
Procedure:
-
Fasting: Subjects fast overnight for at least 10 hours before drug administration.
-
Dosing: In each study period, subjects receive a single oral dose of either the test or reference Doxycycline formulation (e.g., 100 mg capsule).
-
Blood Sampling: Serial blood samples are collected at predetermined time points, typically over 48 to 72 hours, to measure plasma concentrations of Doxycycline.
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.
-
Drug Analysis: Plasma concentrations of Doxycycline are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax.
-
Statistical Analysis: Statistical methods are applied to the pharmacokinetic parameters to assess whether the 90% confidence intervals for the ratio of the test and reference product's AUC and Cmax fall within the predetermined bioequivalence limits (typically 80-125%).
References
Head-to-head comparison of 4-Epidoxycycline in different inducible expression systems
A Head-to-Head Comparison with Doxycycline in Inducible Expression Systems
For researchers in the life sciences and professionals in drug development, precise control over gene expression is paramount. Tetracycline-inducible (Tet) systems, such as Tet-On and Tet-Off, have become indispensable tools for regulating the timing and level of gene expression. Doxycycline has traditionally been the go-to inducer for these systems. However, its inherent antibiotic properties can introduce confounding variables, particularly in in vivo studies and research involving sensitive cell types. 4-Epidoxycycline (4-ED), a stereoisomer of doxycycline, has emerged as a compelling alternative, offering comparable induction efficiency without the antibiotic effects. This guide provides a detailed comparison of this compound and doxycycline, supported by experimental data, to aid researchers in selecting the optimal inducer for their specific needs.
Executive Summary
This compound demonstrates comparable efficacy to doxycycline in regulating gene expression in both Tet-On and Tet-Off systems.[1][2] The primary advantage of 4-ED is its lack of antibiotic activity, which eliminates concerns about disrupting the microbiome in animal studies and other off-target antibiotic effects.[1][3] While direct quantitative comparisons in mammalian cells are still emerging, existing data suggests a similar performance profile, making 4-ED a superior choice for applications where antibiotic-free induction is critical.
Performance Comparison: this compound vs. Doxycycline
| Feature | This compound (4-ED) | Doxycycline (Dox) | Key Advantage of 4-ED |
| Induction Efficiency | Similarly efficient in switching gene expression on or off in both Tet-On and Tet-Off systems.[1] | High efficiency in both Tet-On and Tet-Off systems. | Comparable performance without antibiotic side effects. |
| Antibiotic Activity | Lacks antibiotic activity. | Potent broad-spectrum antibiotic. | Avoids disruption of gut flora in in vivo studies and eliminates antibiotic-related off-target effects in cell culture. |
| Off-Target Effects | Studies in yeast suggest fewer off-target effects on global gene expression compared to doxycycline. | Can alter mitochondrial function and global gene expression patterns, unrelated to its induction properties. | Potentially "cleaner" induction with fewer confounding variables. |
| In Vivo Applicability | Ideal for in vivo studies due to the absence of antibiotic effects on the microbiome. | Use in vivo can lead to dysbiosis of the gut microbiome, potentially impacting experimental outcomes. | Enables more reliable and reproducible in vivo research. |
| Effective Concentration | Effective concentrations are reported to be similar to doxycycline, though specific dose-response data is limited. | Typically used in the ng/mL to low µg/mL range, with optimal concentration being cell-type dependent. | Direct replacement for doxycycline in many existing protocols. |
Signaling Pathways and Experimental Workflows
The mechanism of action for both this compound and doxycycline in Tet-inducible systems is identical. The choice of inducer does not alter the fundamental signaling pathway.
Tet-On System Signaling Pathway
In the Tet-On system, the reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. In the absence of an inducer, rtTA cannot bind to the tetracycline response element (TRE) in the promoter of the target gene. Upon introduction of 4-ED or doxycycline, the inducer binds to rtTA, causing a conformational change that allows it to bind to the TRE and activate transcription of the gene of interest.
Tet-Off System Signaling Pathway
Conversely, in the Tet-Off system, the tetracycline-controlled transactivator (tTA) protein is constitutively expressed and binds to the TRE to activate gene transcription in the absence of an inducer. When 4-ED or doxycycline is added, it binds to tTA, causing it to dissociate from the TRE and thereby silencing gene expression.
Experimental Workflow for Generating an Inducible Cell Line
The process of creating a stable cell line with inducible gene expression is the same regardless of whether 4-ED or doxycycline is used as the inducer. The key steps are outlined below.
Experimental Protocols
The following protocols provide a general framework for using this compound in inducible expression systems. As with doxycycline, the optimal concentration and induction time should be determined empirically for each cell line and experimental setup.
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Plate your stable Tet-inducible cell line in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Induction: Prepare a series of this compound dilutions in your cell culture medium. A typical starting range would be from 1 ng/mL to 1000 ng/mL.
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of 4-ED. Include a no-inducer control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using a suitable method such as qPCR for mRNA levels or Western blot for protein levels.
-
Dose-Response Curve: Plot the level of gene expression against the concentration of 4-ED to determine the optimal concentration for maximal induction with minimal cytotoxicity.
Protocol 2: Time-Course of Gene Induction with this compound
-
Cell Seeding: Plate your stable Tet-inducible cell line in multiple wells or plates.
-
Induction: Add the predetermined optimal concentration of this compound to the culture medium.
-
Time Points: Harvest cells at various time points after induction (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the expression of the gene of interest at each time point to determine the kinetics of induction.
Protocol 3: Generation of a Stable Tet-On Inducible Cell Line
This protocol is adapted for use with this compound based on standard procedures for doxycycline.
-
Transfection: Co-transfect the host cell line with a plasmid expressing the Tet-transactivator (e.g., rtTA) and a second plasmid containing your gene of interest under the control of a TRE promoter. Both plasmids should contain a different selection marker (e.g., neomycin and puromycin resistance).
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotics to the culture medium.
-
Colony Picking: After 2-3 weeks of selection, individual resistant colonies should be visible. Pick several colonies and expand them in separate plates.
-
Screening for Inducibility: Once the clones have been expanded, screen each clone for inducible expression of your gene of interest by treating the cells with and without an optimal concentration of this compound (as determined in Protocol 1) for 24-48 hours.
-
Validation: Identify the clone with the lowest basal expression (in the absence of 4-ED) and the highest induction level (in the presence of 4-ED). Validate the performance of this clone using quantitative methods like qPCR and Western blotting.
Conclusion
This compound stands out as a robust and reliable alternative to doxycycline for controlling gene expression in Tet-inducible systems. Its key advantage—the absence of antibiotic activity—mitigates the risk of unintended biological effects, thereby enhancing the integrity and reproducibility of experimental results, especially in in vivo models. For researchers seeking precise genetic control without the confounding influence of an antibiotic, this compound is the superior choice.
References
Safety Operating Guide
Proper Disposal of 4-Epidoxycycline: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of 4-epidoxycycline, a tetracycline antibiotic derivative, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate environmental contamination and ensure a safe laboratory environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is still crucial to prevent its entry into aquatic ecosystems, which can have adverse effects.[1] The following procedures are based on a combination of supplier safety data sheets and general best practices for pharmaceutical waste management in a laboratory setting.
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Parameter | Value | Source |
| CAS Number | 6543-77-7 | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| Storage Temperature | -20°C | [2] |
| Primary Disposal Route (Small Quantities) | Household waste (with precautions) | [1] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form (solid or liquid) of the waste.
For Small Quantities of Solid this compound:
In line with the Safety Data Sheet (SDS), small quantities of solid this compound can be disposed of with household or regular laboratory solid waste, provided the following precautionary steps are taken to prevent accidental exposure or environmental release:
-
Deactivation (Recommended): While not strictly required by the SDS, it is good practice to deactivate the compound. This can be done by mixing the solid this compound with an inert and unpalatable substance such as cat litter, sand, or used coffee grounds.
-
Containment: Place the mixture in a sealed container, such as a plastic bag or a screw-cap bottle, to prevent leakage.
-
Disposal: The sealed container can then be placed in the regular solid waste stream.
For Large Quantities or Bulk Solid this compound:
For larger quantities, or in accordance with more stringent institutional policies, this compound should be treated as chemical waste:
-
Collection: Collect the solid waste in a clearly labeled, sealed container designated for chemical waste.
-
Labeling: The label should include the name of the chemical (this compound) and the approximate quantity.
-
Storage: Store the waste container in a designated, secure area until pickup.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
For Solutions Containing this compound:
Under no circumstances should solutions containing this compound be poured down the drain. This practice can lead to the contamination of water supplies and the development of antibiotic-resistant bacteria.
-
Collection: Collect aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Labeling: The label must clearly indicate "Aqueous Waste with this compound" or "Organic Waste with this compound," along with the concentration and other components of the solution.
-
Storage: Store the waste container in a secondary containment bin in a designated waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. The most common disposal method for pharmaceutical waste is incineration by a licensed facility.
Decontamination of Glassware and Surfaces
For reusable glassware and laboratory surfaces that have come into contact with this compound, decontamination is recommended:
-
Glassware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours. After soaking, the glassware should be rinsed thoroughly with water before being washed through standard laboratory procedures.
-
Surfaces: To clean work areas where this compound has been handled, first, remove any visible powder or residue with an absorbent material. Then, wipe the area with soap and water.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is important to wear appropriate personal protective equipment (PPE), including:
-
Chemically resistant gloves (e.g., nitrile)
-
Lab coat
-
Eye protection (safety glasses or goggles)
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines, as they may have more stringent requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Epidoxycycline
Essential safety protocols and operational plans for the secure handling and disposal of 4-Epidoxycycline in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedural steps, you can ensure a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) suggest that this compound is not classified as a hazardous substance, it is best practice to follow comprehensive safety measures due to the potential risks associated with similar tetracycline antibiotics.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [3] |
| Skin Protection | Chemically resistant gloves (nitrile is preferred), a lab coat, and appropriate lab attire (pants, closed-toe shoes). Impervious, fire/flame-resistant clothing may also be worn. | [3][4] |
| Respiratory Protection | A full-face respirator should be used if exposure to dust is anticipated or if exposure limits are exceeded. |
Operational Plan: From Receipt to Disposal
Following a structured operational plan is critical to maintaining safety and procedural integrity when handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. Some forms of related compounds require refrigeration; always check the manufacturer's instructions.
Handling and Preparation of Solutions
-
Engineering Controls: All handling of this compound powder should be conducted inside a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation.
-
Work Surface: Prepare the work area by laying down an absorbent, disposable bench liner.
-
Weighing: When weighing the compound, take care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Accidental Release Measures
-
Spill Protocol: In the event of a spill, avoid dust formation.
-
Containment: Prevent further spillage or leakage if it is safe to do so.
-
Cleanup: For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal. Clean the affected area with soap and water. Do not allow the substance to enter sewers or groundwater.
First Aid Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.
-
Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur.
Disposal Plan
-
Waste Classification: All unused this compound and materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and approved container for chemical waste.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant. Always consult and adhere to local, regional, and national hazardous waste regulations. While some sources suggest small quantities may be disposed of with household waste, this is not recommended in a professional laboratory setting.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
